3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrFN/c20-11-16-18(12-7-9-14(21)10-8-12)15-3-1-2-4-17(15)22-19(16)13-5-6-13/h1-4,7-10,13H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNHMJKMLPPGMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2CBr)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652258 | |
| Record name | 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154057-56-4 | |
| Record name | 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154057-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyclopropyl-3-(Bromomethyl)-4-(4-Fluorophenyl)-Quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline synthesis and characterization
An in-depth analysis of scientific databases and chemical literature reveals a notable absence of specific documentation for the synthesis and characterization of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline. This suggests that the compound may be a novel chemical entity, a proprietary intermediate in unpublished research, or a theoretical structure not yet synthesized or characterized in publicly accessible literature.
While a direct guide on this specific molecule cannot be provided due to the lack of available data, this document presents a generalized and plausible approach to its synthesis and characterization based on established quinoline chemistry. The following sections outline a hypothetical, multi-step synthetic pathway and the standard analytical techniques that would be employed for its structural confirmation and purity assessment. This serves as a methodological template for researchers venturing into the synthesis of novel quinoline derivatives.
Hypothetical Synthetic Pathway
The synthesis of the target compound can be envisioned through a multi-step process, likely commencing with a variation of the Friedländer annulation or a related quinoline synthesis, followed by functional group manipulations.
A logical synthetic workflow is proposed, starting from commercially available precursors. This pathway involves the synthesis of a quinoline core, followed by a radical bromination of a methyl group at the 3-position.
Caption: Proposed synthetic workflow for the target quinoline derivative.
Experimental Protocols
The following are generalized experimental protocols for the proposed synthetic steps.
Step 1: Synthesis of 2-Cyclopropyl-4-(4-fluorophenyl)-3-methylquinoline (Intermediate)
-
To a solution of 2-amino-4'-fluorobenzophenone (1.0 eq) in ethanol, add 1-cyclopropylbutan-1,3-dione (1.2 eq).
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.1 eq).
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate quinoline.
Step 2: Synthesis of this compound (Target Compound)
-
Dissolve the intermediate, 2-cyclopropyl-4-(4-fluorophenyl)-3-methylquinoline (1.0 eq), in a suitable non-polar solvent such as carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) to the solution.
-
Add a radical initiator, such as azobisisobutyronitrile (AIBN) (0.05 eq).
-
Heat the mixture to reflux under an inert atmosphere and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify via recrystallization or column chromatography to yield the final target compound.
Characterization and Data Analysis
Following purification, the structure and purity of the final compound would be confirmed using a suite of analytical techniques. The expected data from these analyses are summarized below.
Table 1: Expected Spectroscopic Data for this compound
| Analysis Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons on the quinoline and fluorophenyl rings, a characteristic singlet for the bromomethyl (-CH₂Br) protons, and multiplets for the cyclopropyl group protons. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the quinoline core, the fluorophenyl ring (with C-F coupling), the cyclopropyl group, and the bromomethyl carbon. |
| Mass Spec (HRMS) | A molecular ion peak ([M]+ and/or [M+H]+) corresponding to the exact mass of C₂₀H₁₅BrFN, confirming the elemental composition. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) would be observable. |
| FT-IR | Characteristic absorption bands for C-H (aromatic and aliphatic), C=C and C=N (aromatic rings), and C-Br stretching vibrations. |
Table 2: Expected Physical and Purity Data
| Property | Method | Expected Result |
| Melting Point | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus | A sharp, defined melting range, indicative of high purity. |
| Purity | High-Performance Liquid Chromatography (HPLC) | >95% purity, determined by peak area integration. |
| Appearance | Visual Inspection | Crystalline solid (e.g., white to off-white powder). |
The characterization process follows a logical workflow to ensure the synthesized compound is structurally correct and pure before its use in further applications, such as drug development studies.
Caption: Workflow for analytical characterization of the target compound.
An In-depth Technical Guide to the Physicochemical Properties of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline, a key intermediate in the synthesis of Pitavastatin, an HMG-CoA reductase inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It includes a summary of known quantitative data, detailed experimental protocols for property determination, and a visualization of the relevant biological pathway to provide context for its application.
Introduction
This compound is a heterocyclic organic compound with the chemical formula C19H15BrFN.[1][2][3][4] Its significance lies primarily in its role as a crucial building block in the multi-step synthesis of Pitavastatin calcium, a potent inhibitor of HMG-CoA reductase used for the treatment of hypercholesterolemia.[1][5][6] Understanding the physicochemical characteristics of this intermediate is paramount for optimizing reaction conditions, ensuring purity, and developing robust manufacturing processes. This guide consolidates available data and provides standardized methodologies for its characterization.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is derived from experimental measurements, other values are predicted based on computational models and are indicated as such.
| Property | Value | Source |
| IUPAC Name | This compound | [4][7] |
| CAS Number | 154057-56-4 | [1][2][3][5][6][8] |
| Molecular Formula | C19H15BrFN | [1][2][3][4][5] |
| Molecular Weight | 356.23 g/mol | [1][2][3][4][5][7] |
| Appearance | White to Off-White Solid/Powder | [1][6][9] |
| Melting Point | 131-134°C | [1] |
| Boiling Point | 467.6 ± 45.0 °C (Predicted) | [1] |
| Density | 1.461 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and heated Methanol. | [1] |
| pKa | 4.32 ± 0.50 (Predicted) | [1][9] |
| LogP | 5.1 (Predicted) | [7] |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon). | [1][8][9] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound.
Synthesis Protocol
A common synthetic route to this compound involves the bromination of its corresponding methyl-substituted precursor.[1][5]
Materials:
-
(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol (PTVME)
-
N-bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Carbon tetrachloride (CCl4)
-
Dichloromethane (CH2Cl2)
-
Saturated sodium thiosulfate solution (Na2S2O3)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate
-
n-heptane
Procedure:
-
Dissolve PTVME (1 equivalent) and NBS (2.1 equivalents) in a solvent mixture of acetonitrile and carbon tetrachloride.[1]
-
Irradiate the reaction mixture with light at a wavelength of 254 nm for an extended period (e.g., 4 days) at room temperature.[1]
-
Monitor the reaction for completion using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, remove the solvent by distillation under reduced pressure.[1]
-
Redissolve the residual oil in dichloromethane.[1]
-
Wash the organic phase sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic phase with anhydrous magnesium sulfate.[1]
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography using a gradient elution of ethyl acetate in n-heptane.[1][5]
Below is a workflow diagram illustrating the synthesis and purification process.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range close to the literature value suggests high purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, gently grind a small amount in a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[10]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
For an unknown sample, perform a rapid preliminary heating to determine an approximate melting range.[11]
-
For a precise measurement, start heating at a rate of approximately 2°C per minute, beginning about 15-20°C below the approximate melting point.[11]
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample has melted (T2).
-
The melting point is reported as the range T1-T2.[12]
-
Repeat the measurement with a fresh sample to ensure reproducibility.
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
Apparatus:
-
Scintillation vials or small flasks with screw caps
-
Constant temperature shaker bath
-
Analytical balance
-
Filtration device (e.g., syringe filters)
-
Analytical instrument for concentration measurement (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of the solid compound to a series of vials.
-
Add a known volume of the desired solvent (e.g., chloroform, ethyl acetate, methanol) to each vial.
-
Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).
-
Agitate the vials for a sufficient time to reach equilibrium (typically 24-48 hours).[13]
-
After equilibration, allow the vials to stand undisturbed at the same temperature for the solid to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included.
-
Filter the sample immediately using a syringe filter compatible with the solvent.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of the compound using a calibrated analytical method like HPLC-UV.
-
The measured concentration represents the solubility of the compound in that solvent at the specified temperature.
pKa Determination (Potentiometric Titration)
Potentiometric titration can be used to determine the pKa of ionizable functional groups.
Apparatus:
-
Potentiometer with a calibrated pH electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Titration vessel
-
Standardized solutions of 0.1 M HCl and 0.1 M NaOH
-
Solvent system (e.g., a co-solvent with water if aqueous solubility is low)
Procedure:
-
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[14]
-
Dissolve a precisely weighed amount of the compound in a suitable solvent to a known concentration.
-
Place the solution in the titration vessel with a magnetic stir bar and immerse the pH electrode.
-
If the compound is a weak base (as predicted by its pKa), titrate with a standardized solution of 0.1 M HCl. If it were a weak acid, 0.1 M NaOH would be used.
-
Add the titrant in small, precise increments, and record the pH after each addition, allowing the reading to stabilize.[14]
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.
-
Perform the titration in triplicate to ensure accuracy.[14]
Biological Context: The HMG-CoA Reductase Pathway
This compound is an intermediate in the synthesis of Pitavastatin, a member of the statin family of drugs.[1][5][6] Statins function by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis.[1][5][15] By blocking this enzyme, statins reduce the endogenous production of cholesterol in the liver. This leads to an upregulation of LDL receptors on hepatocytes, which in turn increases the clearance of LDL-cholesterol from the bloodstream.[5] The following diagram illustrates the HMG-CoA reductase pathway and the mechanism of action of statins.
References
- 1. Statin - Wikipedia [en.wikipedia.org]
- 2. Statins: mechanism of action and effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. What is Cholesterol Synthesis? Steps & Regulation [allen.in]
- 7. news-medical.net [news-medical.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. byjus.com [byjus.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline: A Key Intermediate in Statin Synthesis
CAS Number: 154057-56-4
This technical guide provides a comprehensive overview of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline, a crucial chemical intermediate in the synthesis of the cholesterol-lowering drug, Pitavastatin.[1][2] The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed information on its chemical properties, synthesis, and its role in the broader context of quinoline derivatives' biological activities.
Core Compound Data
Quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₉H₁₅BrFN |
| Molecular Weight | 356.23 g/mol [3][4] |
| CAS Number | 154057-56-4[4] |
| Appearance | White to Off-White Solid[5] |
| Melting Point | 131-134 °C[5] |
| Boiling Point (Predicted) | 467.6 ± 45.0 °C[5] |
| Density (Predicted) | 1.461 ± 0.06 g/cm³[5] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol (with heating)[5] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon)[5] |
Spectroscopic Data
¹H NMR (CDCl₃): δ 1.17 (2H, m), 1.40 (2H, m), 2.50-2.54 (1H, m), 4.6 (2H, s), 7.24-7.40 (6H, m), 7.64 (1H, m), 8.00-8.02 (1H, m) ppm.[5][6]
¹³C NMR (CDCl₃): δ 9.8, 14.7, 29.1, 115.6, 115.8, 125.8, 126.2, 126.4, 127.4, 128.5, 128.8, 129.7, 130.87, 130.91, 131.0, 131.60, 131.63, 146.9, 147.1, 161.4, 161.5, 163.9 ppm.[5][6]
Experimental Protocols
Synthesis of this compound
A common synthetic route to prepare the title compound involves the bromination of its methyl-substituted precursor, 2-cyclopropyl-4-(4-fluorophenyl)-3-methylquinoline.[5][6]
Materials:
-
2-cyclopropyl-4-(4-fluorophenyl)-3-methylquinoline (PTVME)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Carbon tetrachloride (CCl₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
n-heptane
Procedure:
-
Dissolve 2-cyclopropyl-4-(4-fluorophenyl)-3-methylquinoline (1.0 equivalent) and N-bromosuccinimide (2.1 equivalents) in a solvent mixture of acetonitrile and carbon tetrachloride.[5][6]
-
Irradiate the reaction mixture with light at a wavelength of 254 nm at room temperature (approximately 20°C) for 4 days.[5][6]
-
Upon completion of the reaction, remove the solvent by distillation under reduced pressure.[5][6]
-
Wash the organic phase sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.[5]
-
Dry the organic phase with anhydrous magnesium sulfate.[5]
-
Remove the solvent under reduced pressure.[5]
-
Purify the product by column chromatography using an elution gradient of 1-10% ethyl acetate in n-heptane to yield this compound.[5][6]
An alternative synthesis route starts from ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate, which is first reduced and then brominated using phosphorus tribromide (PBr₃).[1]
Synthetic and Logical Workflow
The synthesis of this compound and its subsequent conversion to Pitavastatin is a multi-step process. The following diagram illustrates the key transformations.
References
- 1. asianpubs.org [asianpubs.org]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 3-(Bromomethyl)-2-cyclopropyl-4-(4'-fluorophenyl)quinoline CAS#: 154057-56-4 [m.chemicalbook.com]
- 6. 3-(Bromomethyl)-2-cyclopropyl-4-(4'-fluorophenyl)quinoline | 154057-56-4 [chemicalbook.com]
structure elucidation of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline
An In-depth Technical Guide on the Structure Elucidation of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline
Introduction
This compound is a heterocyclic organic compound with the chemical formula C₁₉H₁₅BrFN and a molecular weight of 356.23 g/mol .[1][2][3][4][5] This molecule is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor for HMG-CoA reductase inhibitors such as Pitavastatin.[1][3] Its precise molecular architecture is critical for its reactivity and utility in multi-step organic syntheses. This guide provides a detailed overview of the analytical techniques and data interpretation used to confirm the structure of this quinoline derivative.
The structural elucidation of an organic compound is a systematic process that involves a combination of spectroscopic techniques to piece together its molecular framework. For this compound, the primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While X-ray crystallography provides the most definitive three-dimensional structure, its application is contingent on the ability to grow a suitable single crystal.
Spectroscopic Data and Structural Interpretation
The confirmation of the compound's structure relies on piecing together evidence from various analytical methods. Each technique provides unique information about the molecular fragments and their connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Experiments are typically conducted in a deuterated solvent, such as deuterochloroform (CDCl₃).
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹H NMR spectrum of this compound shows distinct signals corresponding to the cyclopropyl, bromomethyl, and aromatic protons.[1]
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule. The spectrum for this compound shows signals for the aliphatic carbons of the cyclopropyl and bromomethyl groups, as well as for the aromatic carbons of the quinoline and fluorophenyl rings.[1]
Data Presentation
The quantitative spectroscopic data are summarized below for clarity and direct comparison.
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration (Number of Protons) | Assignment |
| 1.17 | m | 2H | Cyclopropyl -CH₂- |
| 1.40 | m | 2H | Cyclopropyl -CH₂- |
| 2.50 - 2.54 | m | 1H | Cyclopropyl -CH- |
| 4.6 | s | 2H | Bromomethyl -CH₂Br |
| 7.24 - 7.40 | m | 6H | Aromatic Protons (Quinoline & Fluorophenyl) |
| 7.64 | m | 1H | Aromatic Proton (Quinoline) |
| 8.00 - 8.02 | m | 1H | Aromatic Proton (Quinoline) |
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [1]
| Chemical Shift (δ) ppm | Assignment |
| 9.8, 14.7 | Cyclopropyl carbons |
| 29.1 | Bromomethyl carbon (-CH₂Br) |
| 115.6, 115.8, 125.8, 126.2, 126.4, 127.4, 128.5, 128.8, 129.7, 130.87, 130.91, 131.0, 131.60, 131.63 | Aromatic CH and Quaternary carbons |
| 146.9, 147.1 | Aromatic Quaternary carbons |
| 161.4, 161.5, 163.9 | Aromatic carbons (including C-F) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). For C₁₉H₁₅BrFN, the expected monoisotopic mass is approximately 355.0372 Da.[6] The presence of bromine is typically indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio), resulting in two major peaks (M and M+2) in the mass spectrum that are two mass units apart.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following are generalized protocols for the key experiments involved in structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the ¹H NMR signals to determine proton ratios.
Mass Spectrometry (MS) Protocol
-
Sample Preparation : Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization : Introduce the sample into the mass spectrometer. Depending on the instrument, common ionization techniques for a molecule of this type include Electron Ionization (EI) or Electrospray Ionization (ESI).[7]
-
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight (TOF) or Quadrupole).[7]
-
Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis : Analyze the spectrum to identify the molecular ion peak (M⁺ or [M+H]⁺) and confirm the molecular weight. Examine the isotopic distribution pattern to confirm the presence of bromine.
X-ray Crystallography Protocol
While a specific crystal structure for the title compound was not found in the literature, the general methodology for obtaining one is as follows.
-
Crystallization : Grow a single crystal of the compound, which is often the most challenging step.[8] This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.
-
Data Collection : Mount a suitable crystal on a goniometer head.[9] Place it in an X-ray diffractometer and collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.[8][9]
-
Structure Solution and Refinement : Process the diffraction data to determine the unit cell dimensions and space group.[9] Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic coordinates and thermal parameters against the experimental data until the model converges with a low R-factor.[9]
-
Structure Validation : The final structure is validated for geometric correctness and provides unambiguous confirmation of connectivity and stereochemistry.[8]
Visualizations
Diagrams are provided to illustrate the logical workflows and relationships in the structure elucidation process.
Caption: General workflow for chemical structure elucidation.
Caption: Logical relationship of spectroscopic data to the final structure.
References
- 1. 3-(Bromomethyl)-2-cyclopropyl-4-(4'-fluorophenyl)quinoline | 154057-56-4 [chemicalbook.com]
- 2. This compound | C19H15BrFN | CID 29927785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. CheMondis Marketplace [chemondis.com]
- 6. This compound [lgcstandards.com]
- 7. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectroscopic and Structural Elucidation of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline is a key intermediate in the synthesis of various pharmacologically active molecules, including Pitavastatin calcium, an HMG-CoA reductase inhibitor.[1][2] Accurate characterization and confirmation of its chemical structure are paramount for ensuring the purity and efficacy of subsequent products. This technical guide provides a comprehensive overview of the spectroscopic data (NMR, MS, and IR) for this compound, along with detailed experimental protocols for its synthesis and analysis.
Molecular Structure and Properties
Spectroscopic Data
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The following sections present the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. The data presented below was obtained in a CDCl₃ solvent.[1][2]
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 8.00-8.02 | m | 1H | Quinoline-H |
| 7.64 | m | 1H | Quinoline-H |
| 7.24-7.40 | m | 6H | Aromatic-H |
| 4.6 | s | 2H | -CH₂Br |
| 2.50-2.54 | m | 1H | Cyclopropyl-CH |
| 1.40 | m | 2H | Cyclopropyl-CH₂ |
| 1.17 | m | 2H | Cyclopropyl-CH₂ |
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The data presented below was obtained in a CDCl₃ solvent.[1][2]
| Chemical Shift (δ) ppm | Assignment |
| 163.9, 161.4, 161.5 | C-F, Quinoline-C |
| 147.1, 146.9 | Quinoline-C |
| 131.63, 131.60, 131.0, 130.91, 130.87, 129.7, 128.8, 128.5, 127.4, 126.4, 126.2, 125.8, 115.8, 115.6 | Aromatic & Quinoline-C |
| 29.1 | -CH₂Br |
| 14.7 | Cyclopropyl-CH |
| 9.8 | Cyclopropyl-CH₂ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.
| Ion | [M+H]⁺ | [M+Na]⁺ |
| Calculated m/z | 356.0441 | 378.0260 |
| Observed m/z | 356.0445 | 378.0263 |
The presence of bromine would be indicated by a characteristic isotopic pattern with two peaks of almost equal intensity (M and M+2).
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| ~3050 | C-H | Aromatic |
| ~2950 | C-H | Cyclopropyl |
| ~1600, ~1500 | C=C | Aromatic Ring |
| ~1220 | C-F | Fluoroaromatic |
| ~690 | C-Br | Alkyl Halide |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized from ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate.[5] The synthesis involves a reduction of the ester to an alcohol, followed by bromination.[5]
A detailed, alternative synthesis from 2-cyclopropyl-4-(4-fluorophenyl)-3-methylquinoline (PTVME) using N-bromosuccinimide (NBS) is as follows:[1][2]
-
Reaction Setup: PTVME (0.85 g, 3.06 mmol) and N-bromosuccinimide (NBS, 1.16 g, 2.1 eq.) are dissolved in a solvent mixture of acetonitrile (MeCN, 20 mL) and carbon tetrachloride (CCl₄, 5 mL).[1][2]
-
Initiation: The reaction mixture is irradiated with light at a wavelength of 254 nm for 4 days at room temperature (~20 °C).[1][2]
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting oil is redissolved in dichloromethane (CH₂Cl₂, 20 mL).[1][2] The organic phase is washed sequentially with a saturated sodium thiosulfate solution (1 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (1 x 10 mL).[2]
-
Purification: The organic layer is dried with anhydrous magnesium sulfate (MgSO₄) and the solvent is removed under reduced pressure.[1][2] The final product is purified by column chromatography using an elution gradient of 1-10% ethyl acetate in n-heptane.[1][2]
Spectroscopic Analysis Workflow
The general workflow for the spectroscopic analysis of the synthesized compound is illustrated below.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into a high-resolution mass spectrometer (e.g., TOF or Orbitrap) using an appropriate ionization technique, such as electrospray ionization (ESI).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed accurate mass with the calculated mass to confirm the elemental composition.
IR Spectroscopy Protocol
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
References
- 1. 3-(Bromomethyl)-2-cyclopropyl-4-(4'-fluorophenyl)quinoline | 154057-56-4 [chemicalbook.com]
- 2. 3-(Bromomethyl)-2-cyclopropyl-4-(4'-fluorophenyl)quinoline CAS#: 154057-56-4 [m.chemicalbook.com]
- 3. This compound | C19H15BrFN | CID 29927785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. asianpubs.org [asianpubs.org]
The Multifaceted Therapeutic Potential of Substituted Quinolines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic heterocyclic aromatic system, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation and development as therapeutic agents for a wide range of diseases. This technical guide provides a comprehensive overview of the significant biological activities of substituted quinolines, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. This document is designed to be a valuable resource, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development.
Anticancer Activity
Substituted quinoline derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxic effects against a multitude of cancer cell lines through diverse mechanisms of action. These mechanisms primarily include the inhibition of key enzymes crucial for cell proliferation and survival, induction of apoptosis, and cell cycle arrest.
Quantitative Analysis of Anticancer Activity
The anticancer potency of substituted quinolines is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values. These metrics represent the concentration of a compound required to inhibit cell growth or proliferation by 50%. A lower IC50 or GI50 value signifies greater potency. The following tables summarize the reported anticancer activities of various substituted quinoline derivatives against a range of cancer cell lines.
Table 1: Anticancer Activity of Selected Substituted Quinoline Derivatives
| Compound ID/Series | Substitution Pattern | Cancer Cell Line | Activity (IC₅₀ / GI₅₀ in µM) | Reference |
| Compound 5a | Quinoline-based EGFR/HER-2 dual inhibitor | MCF-7 (Breast) | 0.025 - 0.082 (GI₅₀) | [1][2] |
| A-549 (Lung) | 0.025 - 0.082 (GI₅₀) | [1][2] | ||
| Compounds 13e, 13f, 13h | Pyridine at C4, various substituents on quinoline | PC-3 (Prostate) | 2.61, 4.73, 4.68 | [2][3] |
| KG-1 (Leukemia) | 3.56, 4.88, 2.98 | [2][3] | ||
| Quinoline-Chalcone Derivative 12e | Not specified in detail | MGC-803 (Gastric) | 1.38 | [4] |
| HCT-116 (Colon) | 5.34 | [4] | ||
| MCF-7 (Breast) | 5.21 | [4] | ||
| Anilino-Fluoroquinolone Derivatives | Not specified in detail | Various | - | [4] |
| Quinoline 7 | 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | T47D (Breast) | 0.016 ± 0.003 | [5] |
| Quinoline 13 | C-6 substituted 2-(3,4-methylenedioxyphenyl)quinoline | HeLa (Cervical) | 8.3 | [6] |
| Tetrahydroquinoline 18 | 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline | HeLa (Cervical) | 13.15 | [6] |
| HTI 21 & HTI 22 | 4-substituted quinolines | Various | Not specified in detail | [7] |
Mechanisms of Anticancer Action
Substituted quinolines exert their anticancer effects through various mechanisms, including:
-
Tyrosine Kinase Inhibition: Many quinoline derivatives act as inhibitors of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are frequently overexpressed in cancer cells.[1][8] By blocking the ATP-binding site of these kinases, they impede downstream signaling pathways that regulate cell proliferation and survival.[4]
-
Pim-1 Kinase Inhibition: Some quinoline derivatives have been shown to moderately inhibit Pim-1 kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis.[3]
-
Induction of Apoptosis: Certain substituted quinolines can trigger programmed cell death (apoptosis) in cancer cells. This is often achieved by activating caspases (like caspase-3 and -8), upregulating pro-apoptotic proteins (e.g., Bax), and downregulating anti-apoptotic proteins (e.g., Bcl-2).[1][7]
-
Cell Cycle Arrest: These compounds can also halt the cell cycle at specific phases, preventing cancer cells from dividing and proliferating.[3]
-
Mitochondrial Permeabilization: Some derivatives induce caspase-dependent apoptosis associated with the dissipation of the mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS).[7]
Signaling Pathway Visualization
Caption: Anticancer mechanisms of substituted quinolines.
Antimicrobial Activity
Substituted quinolines have a long and successful history as antimicrobial agents, with the fluoroquinolones being a prominent example. The rise of multidrug-resistant pathogens has spurred renewed interest in developing novel quinoline-based antibiotics and antifungals.
Quantitative Analysis of Antimicrobial Activity
The efficacy of antimicrobial agents is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity of Selected Substituted Quinoline Derivatives
| Compound ID/Series | Microorganism | Activity (MIC in µg/mL) | Reference |
| Quinolone coupled hybrid 5d | Gram-positive and Gram-negative bacteria | 0.125–8 | [9] |
| 7-(2-(aminomethyl)morpholino) derivative 28 | Gram-positive bacteria | Better than ciprofloxacin, norfloxacin, and ofloxacin | [10] |
| Gram-negative bacteria | Equipotent with norfloxacin and ofloxacin | [10] | |
| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 5 µM | |
| Mycobacterium tuberculosis H37Rv | >20 (Selectivity Index) | ||
| 6-amino-4-methyl-1H-quinoline-2-one derivatives (Compounds 2 & 6) | Bacillus cereus, Staphylococcus sp., Pseudomonas sp., Escherichia coli | 3.12 - 50 | [11] |
| A. flavus, A. niger, F. oxysporum, C. albicans | Potentially active | [11] | |
| 4-hydroxy-3-iodo-quinol-2-one (11) | Meticillin-resistant Staphylococcus aureus (MRSA) | 0.049 - 0.097 | [12] |
Mechanisms of Antimicrobial Action
The primary mechanism of action for many quinoline-based antimicrobials, especially fluoroquinolones, is the inhibition of essential bacterial enzymes:
-
DNA Gyrase and Topoisomerase IV Inhibition: These enzymes are vital for bacterial DNA replication, repair, and recombination. By targeting these topoisomerases, quinoline derivatives prevent bacterial cell division, ultimately leading to cell death.[8][13]
-
Peptide Deformylase (PDF) Inhibition: Some novel quinoline derivatives have been designed to inhibit the PDF enzyme, which is crucial for bacterial protein synthesis.[11]
Experimental Workflow Visualization
Caption: Workflow for MIC determination.
Antiviral Activity
Several quinoline derivatives have demonstrated promising antiviral activity against a range of viruses, including Dengue virus, Zika virus, and Influenza A virus.
Quantitative Analysis of Antiviral Activity
The antiviral efficacy is often expressed as the half-maximal inhibitory concentration (IC50) or the concentration that reduces viral replication by 50%.
Table 3: Antiviral Activity of Selected Substituted Quinoline Derivatives
| Compound ID/Series | Virus | Activity (IC₅₀ in µM) | Reference |
| Compound 9b | Influenza A virus | 0.88 - 6.33 | [14] |
| Compounds 4a, 4c, 6c, 6f, 6g, 6i, 9a-9d | Influenza A virus | 0.88 - 4.92 | [14] |
| 2,8-bis(trifluoromethyl)quinoline derivatives (141a, 141b, 142, 143) | Zika virus (ZIKV) | Similar to mefloquine | [15] |
| 4-oxo-4H-quinoline acylhydrazone derivatives (4, 11, 17) | Tobacco Mosaic Virus (in vivo) | 46.3-51.2% inhibition at 500 mg/L | [16] |
Mechanisms of Antiviral Action
The antiviral mechanisms of quinoline derivatives are varied and can include:
-
Inhibition of Viral RNA Transcription and Replication: Some compounds directly interfere with the viral machinery responsible for replicating its genetic material.[14]
-
Inhibition of Viral Entry: Chloroquine, a well-known quinoline, is thought to inhibit viral entry by increasing the pH of endosomes, which is necessary for the fusion of the viral envelope with the host cell membrane.
-
Targeting Viral Enzymes: Specific quinoline derivatives have been shown to inhibit viral enzymes like the NS5B polymerase of the Hepatitis C virus.[17]
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide array of diseases. Substituted quinolines have been investigated for their potential to mitigate inflammatory responses.
Mechanisms of Anti-inflammatory Action
Quinoline derivatives can exert anti-inflammatory effects by targeting key components of the inflammatory cascade:
-
Inhibition of Pro-inflammatory Cytokines: Several ibuprofen-quinoline conjugates have been shown to significantly suppress the secretion and expression of pro-inflammatory cytokines such as IL-6 and TNF-α.[18]
-
Inhibition of iNOS: These conjugates also reduce the production of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a key inflammatory mediator.[18]
-
Enzyme Inhibition: Quinoline-based compounds have been developed as inhibitors of enzymes like Phosphodiesterase 4 (PDE4), Cyclooxygenase (COX), and TNF-α converting enzyme (TACE).[19][20]
Signaling Pathway Visualization
Caption: Anti-inflammatory action of substituted quinolines.
Antimalarial Activity
Quinolines are historically significant as antimalarial drugs, with quinine and chloroquine being prime examples.[21] Research continues to explore novel quinoline derivatives to combat drug-resistant strains of the malaria parasite, Plasmodium falciparum.[22]
Quantitative Analysis of Antimalarial Activity
The antiplasmodial activity is measured by the concentration of the compound that inhibits the growth of the parasite.
Table 4: Antimalarial Activity of Selected Substituted Quinoline Derivatives
| Compound ID/Series | Plasmodium falciparum Strain | Activity (IC₅₀) | Reference |
| 4-aminoquinoline derivatives | NF54 (CQ-sensitive) | Nanomolar range | [22] |
| K1 (CQ-resistant) | Nanomolar range | [22] | |
| Dioxoisoindoline-quinoline conjugate (Compound 17) | PfW2 (CQ-resistant) | 0.097 ± 0.006 µM | [23] |
| Pyrazole-quinoline derivative (Compound 46) | P. falciparum | 0.036 µg/mL | [23] |
| Quinoline-biphenyl hybrid (Compound 68) | P. falciparum | 42.70 µM (EC₅₀) | [23] |
Mechanisms of Antimalarial Action
The primary mechanism of action of many quinoline antimalarials involves the disruption of hemoglobin digestion in the parasite's food vacuole:
-
Inhibition of Heme Polymerization: During its life cycle in red blood cells, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into hemozoin. Chloroquine accumulates in the acidic food vacuole and inhibits this polymerization process. The resulting buildup of free heme is toxic to the parasite.[21][23][24]
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the substituted quinoline compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution.
-
Incubation: The plates are incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control, and the IC50 value is determined.[25]
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cancer cells are treated with the quinoline compound for a specific duration.
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a PI solution.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.[4]
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Compound Dilution: Serial dilutions of the quinoline compound are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
This in-depth guide highlights the vast therapeutic potential of substituted quinolines. The provided data and methodologies serve as a foundation for further exploration and development of this versatile chemical scaffold into novel and effective therapeutic agents.
References
- 1. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 13. media.neliti.com [media.neliti.com]
- 14. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and synthesis of ibuprofen-quinoline conjugates as potential anti-inflammatory and analgesic drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 25. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline in Pitavastatin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pitavastatin, a potent HMG-CoA reductase inhibitor, is a widely prescribed therapeutic agent for the management of hypercholesterolemia. The synthesis of this complex molecule relies on the strategic assembly of its core structural components. This technical guide delves into the critical role of the intermediate, 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline, in the convergent synthesis of Pitavastatin. We will explore its formation, subsequent conversion to a key phosphonium salt, and its ultimate incorporation into the final drug substance through a Wittig reaction. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway are provided to offer a comprehensive understanding for researchers and professionals in the field of drug development.
Introduction
The synthesis of complex pharmaceutical molecules like Pitavastatin often involves a multi-step approach where key fragments are synthesized separately and then coupled together. This strategy, known as convergent synthesis, generally leads to higher overall yields and greater flexibility. In the synthesis of Pitavastatin, the quinoline core and the heptenoic acid side chain are two such crucial fragments. The compound this compound serves as a pivotal electrophilic intermediate, enabling the connection of the quinoline core to the side chain.
The Synthetic Pathway: A Visual Overview
The following diagram illustrates the central role of this compound in the synthesis of Pitavastatin. It is typically prepared from its corresponding alcohol and then converted into a phosphonium salt, which is the key reagent for the subsequent Wittig coupling reaction.
Figure 1: Synthesis of Pitavastatin highlighting the role of the bromomethylquinoline intermediate.
Experimental Protocols
The following sections provide detailed methodologies for the key transformations involving this compound.
Synthesis of this compound
This step involves the bromination of the corresponding hydroxymethyl derivative. Phosphorus tribromide is a commonly used reagent for this transformation.
Procedure:
-
To a solution of (2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol (100 g) in dichloromethane (400 ml), stir the reaction mixture for 30 minutes at ambient temperature.[1]
-
Slowly add a solution of phosphorus tribromide (16.2 ml) in dichloromethane (100 ml) at 25°C.[1]
-
Stir the reaction mixture for 1 hour at the same temperature.[1]
-
Quench the reaction by the addition of a 10% aqueous sodium bicarbonate solution to neutralize the excess acid.[1]
-
Separate the organic layer and wash it with a 10% aqueous sodium thiosulfate solution.[1]
-
The organic layer is then typically dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude this compound.
Synthesis of [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-ylmethyl]triphenylphosphonium bromide
The bromo intermediate is then converted to its corresponding phosphonium salt, a stable solid that is used in the subsequent Wittig reaction.
Procedure:
-
Charge a reactor with this compound (1 kg), toluene (10 L), and isopropanol (300 mL).[2]
-
Heat the mixture to 50°C.[2]
-
Slowly add a solution of triphenylphosphine (0.874 kg) in toluene (2 L).[2]
-
Stir the reaction mixture for 3 hours at 50°C.[2]
-
Cool the reaction mixture to 25°C and continue stirring for 1 hour.[2]
-
Filter the resulting solid, wash with toluene, and dry to obtain the phosphonium bromide compound.[2]
Wittig Reaction for the Synthesis of the Pitavastatin Precursor
The phosphonium salt is reacted with the protected side-chain aldehyde in a Wittig reaction to form the carbon-carbon double bond present in the Pitavastatin molecule.
Procedure:
-
To a solution of [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-ylmethyl]triphenylphosphonium bromide (60 g) in dimethyl sulfoxide (DMSO) (100 ml), add a solution of tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate (25 g) in DMSO (50 ml).[1]
-
Heat the reaction mixture to 75°C.[1]
-
Add potassium carbonate (20 g) to the mixture and stir for 7 hours at 75°C.[1]
-
After cooling to 25°C, add water (250 ml) and stir for 90 minutes.[1]
-
The product, (4R,6S)-(E)-6-[2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl]-2,2-dimethyl-[3][4]dioxan-4-yl]acetic acid tert-butyl ester, can then be isolated and purified, often by recrystallization from a suitable solvent like methanol.[1]
Quantitative Data
The efficiency of these synthetic steps is crucial for the overall yield of Pitavastatin. The following table summarizes available quantitative data from various sources.
| Step | Starting Material | Reagents | Product | Yield | Purity | Reference |
| Bromination | (2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol | PBr₃, Dichloromethane | This compound | - | - | [1] |
| Phosphonium Salt Formation | This compound | Triphenylphosphine, Toluene, Isopropanol | [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-ylmethyl]triphenylphosphonium bromide | - | - | [2] |
| Wittig Reaction | [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-ylmethyl]triphenylphosphonium bromide & tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate | K₂CO₃, DMSO | (4R,6S)-(E)-6-[2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl]-2,2-dimethyl-[3][4]dioxan-4-yl]acetic acid tert-butyl ester | 88 g (from 60 g phosphonium salt) | - | [1] |
| Improved Wittig Reaction (Julia Olefination) | Modified quinoline sulfone and side-chain aldehyde | - | Pitavastatin coupled intermediate | High | <2% Z-isomer |
Note: Specific yield and purity data can vary significantly based on reaction scale and purification methods.
Conclusion
This compound is an indispensable intermediate in the synthesis of Pitavastatin. Its formation via bromination of the corresponding alcohol and subsequent conversion to a phosphonium salt allows for the efficient construction of the complete Pitavastatin carbon skeleton through a Wittig reaction. The methodologies presented in this guide, derived from established literature and patents, provide a solid foundation for researchers and professionals involved in the synthesis and development of this important therapeutic agent. Further process optimization, such as exploring alternative coupling reactions like the Julia olefination, may offer improvements in yield and stereoselectivity.
References
- 1. US8487105B2 - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof - Google Patents [patents.google.com]
- 2. WO2012025939A1 - Pitavastatin calcium and process for its preparation - Google Patents [patents.google.com]
- 3. Pitavastatin - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
The Emergence of 2-Cyclopropyl-4-phenylquinoline Derivatives: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this broad class of compounds, 2-cyclopropyl-4-phenylquinoline derivatives have emerged as a promising area of research, demonstrating significant potential in various therapeutic areas, including oncology. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and pharmacological evaluation of this important chemical series.
Discovery and Historical Context
The precise historical genesis of the 2-cyclopropyl-4-phenylquinoline scaffold is not delineated in a single seminal publication but rather represents a convergence of synthetic advancements in quinoline chemistry. The introduction of a cyclopropyl group at the 2-position and a phenyl group at the 4-position is a relatively modern development, with key examples appearing in the scientific literature and patent filings in the 21st century.
Early research on quinolines focused on simpler substitution patterns. The development of synthetic methodologies, such as the Friedländer annulation and the Doebner-von Miller reaction, laid the groundwork for the eventual construction of more complex derivatives. The interest in incorporating a cyclopropyl moiety stems from its unique stereoelectronic properties, which can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.
A notable example that highlights the synthesis of this specific scaffold is the preparation of [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol .[1] While this particular study focuses on the crystallographic analysis of the molecule, the methods employed are indicative of the synthetic strategies used to access this class of compounds. Patents filed in the early 2010s further underscore the growing interest in these derivatives, primarily for their potential as intermediates in the synthesis of complex therapeutic agents.[2]
Synthetic Methodologies
The synthesis of 2-cyclopropyl-4-phenylquinoline derivatives typically involves a multi-step sequence, culminating in the formation of the quinoline ring system. A common and effective approach is a variation of the Friedländer synthesis, which involves the condensation of an appropriately substituted 2-aminoaryl ketone with a β-dicarbonyl compound.
General Synthetic Protocol
A representative synthetic route to a 2-cyclopropyl-4-phenylquinoline derivative, specifically [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol, is outlined below. This protocol is adapted from methodologies described in the patent literature.[2]
Step 1: Synthesis of the Quinoline Core via Friedländer Annulation
The initial step involves the cyclocondensation of a 2-amino-benzophenone derivative with a cyclopropyl-β-ketoester.
-
Reactants:
-
2-Amino-4'-fluorobenzophenone
-
Ethyl 3-cyclopropyl-3-oxopropanoate
-
-
Catalyst: A Lewis acid, such as zinc chloride (ZnCl₂) or triflic acid (TfOH), is often employed to facilitate the reaction.
-
Solvent: A high-boiling point solvent like toluene or xylene is typically used.
-
Procedure:
-
The 2-aminobenzophenone and the β-ketoester are dissolved in the solvent.
-
The Lewis acid catalyst is added, and the mixture is heated to reflux, often with the removal of water using a Dean-Stark apparatus.
-
The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction is cooled, and the product, ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate, is isolated and purified, typically by column chromatography.
-
Step 2: Reduction of the Ester to the Alcohol
The resulting ester is then reduced to the corresponding primary alcohol.
-
Reducing Agent: A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or a combination of sodium borohydride and a Lewis acid (e.g., MgCl₂) is used.
-
Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent for this reduction.
-
Procedure:
-
The reducing agent is suspended in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of the quinoline ester in the same solvent is added dropwise at a controlled temperature (often 0 °C).
-
The reaction is stirred until completion, as monitored by TLC.
-
The reaction is carefully quenched with water and an aqueous base (e.g., NaOH solution).
-
The product, [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol, is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The final product is purified by recrystallization or column chromatography.
-
Pharmacological Activity and Mechanism of Action
While the 2-cyclopropyl-4-phenylquinoline scaffold itself is not extensively characterized in terms of a single, defined biological activity, derivatives have shown promise as potent anticancer agents. The biological effects of these compounds are often attributed to the inhibition of key cellular signaling pathways involved in cell proliferation, survival, and migration.
Anticancer Activity
Numerous studies have demonstrated the antiproliferative effects of 2-phenylquinoline and 4-phenylquinolone derivatives against a variety of cancer cell lines.[3][4] For instance, certain 4-anilino-2-phenylquinoline derivatives have shown potent activity against colon and breast cancer cell lines, with GI50 values in the nanomolar to low micromolar range.[3] These compounds are believed to exert their effects by inducing cell cycle arrest, often in the S-phase or G2/M phase.[3]
The mechanism of action for many quinoline-based anticancer agents involves the inhibition of protein kinases. The 2-phenylquinoline scaffold can serve as a template for the design of inhibitors that target the ATP-binding site of various kinases.
Potential as Kinase Inhibitors
The structural features of 2-cyclopropyl-4-phenylquinolines make them attractive candidates for development as kinase inhibitors. The quinoline core can mimic the adenine region of ATP, while the phenyl and cyclopropyl substituents can be tailored to interact with specific amino acid residues in the kinase active site, thereby conferring potency and selectivity.
Table 1: Antiproliferative Activity of Selected 2-Phenylquinoline Derivatives
| Compound ID | Cancer Cell Line | Activity (GI50/IC50, µM) | Reference |
| Compound 11 | HCT-116 (Colon) | 0.07 | [3] |
| Compound 11 | MCF7 (Breast) | <0.01 | [3] |
| Compound 11 | MDA-MB-435 (Breast) | <0.01 | [3] |
| Compound 22 | COLO205 (Colon) | 0.32 | [4] |
| Compound 22 | H460 (Lung) | 0.89 | [4] |
| HPK | HL-60 (Leukemia) | 0.4 - 1.0 | [4] |
| HPK | Hep3B (Liver) | 0.4 - 1.0 | [4] |
| HPK | H460 (Lung) | 0.4 - 1.0 | [4] |
Signaling Pathways and Experimental Workflows
The development of 2-cyclopropyl-4-phenylquinoline derivatives as therapeutic agents follows a logical workflow from initial synthesis to biological evaluation. A plausible signaling pathway they may inhibit, based on the activity of related compounds, is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Experimental Workflow
Caption: General experimental workflow for the development of 2-cyclopropyl-4-phenylquinoline derivatives.
Postulated Signaling Pathway Inhibition
Caption: Postulated mechanism of action via inhibition of the PI3K/Akt/mTOR signaling pathway.
Future Directions
The 2-cyclopropyl-4-phenylquinoline scaffold represents a promising starting point for the development of novel therapeutic agents. Future research in this area should focus on:
-
Expansion of the chemical space: Synthesis of a broader range of derivatives with diverse substitution patterns to establish comprehensive structure-activity relationships (SAR).
-
Target identification and validation: Elucidation of the specific molecular targets (e.g., kinases) and validation of their role in the observed biological effects.
-
Pharmacokinetic profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like potential.
-
In vivo efficacy studies: Testing of optimized compounds in relevant animal models of disease to establish preclinical proof-of-concept.
References
- 1. researchgate.net [researchgate.net]
- 2. CN101747265A - Method for preparing 2-cyclopropyl-4-(4'-fluorophenyl) quinoline-3-methanol - Google Patents [patents.google.com]
- 3. Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and Computational Deep Dive into 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline: An Essential Pitavastatin Intermediate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive theoretical and computational analysis of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline, a key intermediate in the synthesis of the HMG-CoA reductase inhibitor, Pitavastatin. This document explores the molecule's structural, electronic, and spectroscopic properties through a combination of reported experimental data and inferred computational studies based on analogous structures. Detailed experimental protocols for its synthesis and characterization are also presented. The information herein is intended to serve as a valuable resource for researchers and professionals involved in the development and optimization of synthetic routes for statin-based therapeutics.
Introduction
Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including roles as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] A notable application of a functionalized quinoline is in the structure of Pitavastatin, a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The synthesis of Pitavastatin involves a critical intermediate, this compound. Understanding the physicochemical and electronic properties of this intermediate is crucial for optimizing reaction conditions, improving yields, and ensuring the purity of the final active pharmaceutical ingredient.
This technical guide delves into the theoretical and computational aspects of this compound, providing insights into its molecular geometry, electronic structure, and spectroscopic signatures. While direct computational studies on this specific intermediate are not extensively available in public literature, this paper extrapolates data from studies on structurally similar quinoline derivatives and the final product, Pitavastatin, to construct a robust theoretical profile.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₅BrFN | [3] |
| Molecular Weight | 356.23 g/mol | [3] |
| CAS Number | 154057-56-4 | [4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 131-134 °C | [5] |
| Boiling Point (Predicted) | 467.6 ± 45.0 °C | [5] |
| Density (Predicted) | 1.461 ± 0.06 g/cm³ | [5] |
| ¹H NMR (CDCl₃, δ ppm) | 1.17 (m, 2H), 1.40 (m, 2H), 2.50-2.54 (m, 1H), 4.6 (s, 2H), 7.24-7.40 (m, 6H), 7.64 (m, 1H), 8.00-8.02 (m, 1H) | [6] |
| ¹³C NMR (CDCl₃, δ ppm) | 9.8, 14.7, 29.1, 115.6, 115.8, 125.8, 126.2, 126.4, 127.4, 128.5, 128.8, 129.7, 130.87, 130.91, 131.0, 131.60, 131.63, 146.9, 147.1, 161.4, 161.5, 163.9 | [6] |
Theoretical and Computational Studies
Molecular Geometry and Electronic Structure (Inferred)
DFT calculations on similar quinoline structures suggest a largely planar quinoline core.[7][8] The cyclopropyl and fluorophenyl groups would be oriented out of this plane. The dihedral angle between the quinoline and the 4-fluorophenyl ring is a key conformational feature. X-ray crystallography of the related compound [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol reveals a significant twist between these two rings.[9] This steric hindrance would also be present in the bromomethyl derivative and influences the molecule's overall shape and potential intermolecular interactions.
The electronic properties can be analyzed through Frontier Molecular Orbitals (HOMO-LUMO). In related quinoline derivatives, the HOMO is typically distributed over the electron-rich regions of the quinoline ring system, while the LUMO is often localized on the quinoline core and any electron-withdrawing substituents.[7] The presence of the electronegative fluorine and bromine atoms would influence the charge distribution and reactivity of the molecule.
Molecular Docking and QSAR (Inferred)
As an intermediate, this compound is not the active molecule that binds to HMG-CoA reductase. However, understanding the structure-activity relationships of the final product, Pitavastatin, provides insight into the importance of the quinoline core and its substituents. Quantitative Structure-Activity Relationship (QSAR) studies on HMG-CoA reductase inhibitors have highlighted the importance of the heterocyclic core and specific substitutions for potent inhibitory activity.[10][11] Molecular docking studies of Pitavastatin into the active site of HMG-CoA reductase demonstrate key interactions that are facilitated by the overall shape and electronic properties endowed by the quinoline scaffold.
Experimental Protocols
Synthesis of this compound
There are multiple reported synthetic routes to this intermediate. One common method involves the bromination of the corresponding methyl-substituted quinoline.[6] A detailed protocol based on available literature is provided below.
Materials:
-
2-Cyclopropyl-4-(4-fluorophenyl)-3-methylquinoline
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Heptane
Procedure:
-
In a suitable reaction vessel, dissolve 2-cyclopropyl-4-(4-fluorophenyl)-3-methylquinoline in a mixture of carbon tetrachloride and acetonitrile.
-
Add N-Bromosuccinimide (NBS) to the solution.
-
Initiate the reaction using a radical initiator (e.g., AIBN or benzoyl peroxide) and heat the mixture to reflux. Alternatively, photochemical initiation can be employed.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in heptane as the eluent to afford pure this compound.[6]
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the molecular structure. The characteristic signals for the bromomethyl group (a singlet around 4.6 ppm in ¹H NMR) and the cyclopropyl and aromatic protons should be observed.[6]
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized compound.
Biological Significance and Application
This compound is a crucial intermediate in the multi-step synthesis of Pitavastatin.[4] Pitavastatin is a highly effective inhibitor of HMG-CoA reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, Pitavastatin reduces the levels of low-density lipoprotein (LDL) cholesterol, a primary risk factor for cardiovascular diseases. The quinoline core of Pitavastatin is essential for its potent activity, and the specific substitution pattern, including the cyclopropyl and 4-fluorophenyl groups, contributes to its high efficacy and favorable pharmacokinetic profile.[6][12]
Conclusion
This compound is a molecule of significant interest due to its indispensable role in the synthesis of the blockbuster drug, Pitavastatin. While direct and extensive theoretical and computational studies on this intermediate are limited, by analyzing data from analogous structures and the final API, a comprehensive understanding of its properties can be established. This whitepaper has provided a detailed overview of its physicochemical characteristics, inferred computational insights, and established experimental protocols. This compilation of information serves as a valuable technical resource for chemists and pharmaceutical scientists working in the field of drug development and synthesis. Further dedicated computational studies on this intermediate could provide even deeper insights into its reactivity and conformational dynamics, potentially leading to further optimization of the Pitavastatin manufacturing process.
References
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C19H15BrFN | CID 29927785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluations of quinoline-based HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. QSAR Regression Models for Predicting HMG-CoA Reductase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pleiotropic effects of pitavastatin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Bromomethyl Group in Quinoline Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The functionalization of the quinoline ring is a key strategy for modulating its pharmacological profile. The bromomethyl group (-CH₂Br) serves as a highly valuable and reactive functional handle for introducing diverse substituents onto the quinoline system.
This technical guide provides a comprehensive overview of the reactivity of the bromomethyl group attached to a quinoline core. It details the primary reaction pathways, presents quantitative data from key transformations, provides detailed experimental protocols, and illustrates the underlying chemical principles and workflows.
Core Reactivity Principles
The reactivity of a bromomethyl group on a quinoline ring is analogous to that of a benzylic halide. The carbon atom of the bromomethyl group is electrophilic due to the electron-withdrawing nature of the adjacent bromine atom.[3] The quinoline ring, being an aromatic system, can stabilize the transition state of nucleophilic substitution reactions through resonance.
The primary reaction mechanism for the bromomethyl group is the bimolecular nucleophilic substitution (Sₙ2) reaction .[4][5] In this reaction, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the bromide ion, which is an excellent leaving group. The reaction proceeds in a single, concerted step.
Several factors influence the rate and outcome of these reactions:
-
Position on the Quinoline Ring: The electronic properties of the quinoline ring can influence the electrophilicity of the methylene carbon. Positions 2 and 4 are electronically distinct from other positions, which can affect reaction rates.[6]
-
Nature of the Nucleophile: Stronger nucleophiles (e.g., thiols, alkoxides) will react more readily than weaker ones.[4]
-
Steric Hindrance: Steric bulk on either the nucleophile or the quinoline ring near the reaction site can hinder the backside attack required for the Sₙ2 mechanism, potentially slowing the reaction or favoring elimination side reactions.[5]
-
Solvent: Polar aprotic solvents such as DMF or DMSO are often used to accelerate Sₙ2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity.[7]
Key Synthetic Transformations
The bromomethyl quinoline moiety is a versatile precursor for a variety of derivatives through nucleophilic substitution. The most common transformations involve the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.
General Reactivity Overview
The bromomethyl group readily reacts with a range of O-, N-, and S-centered nucleophiles to yield ethers, amines, thioethers, and other derivatives. This versatility makes it a cornerstone for building libraries of quinoline-based compounds for drug discovery.
Caption: General reactivity pathways for bromomethyl quinolines.
Sₙ2 Reaction Mechanism
The substitution reaction proceeds via a backside attack by the nucleophile on the carbon atom bearing the bromine. This displaces the bromide ion and results in an inversion of stereochemistry if the carbon is chiral.
Caption: The concerted Sₙ2 mechanism for nucleophilic substitution.
Quantitative Data on Nucleophilic Substitution Reactions
The following tables summarize yields for the synthesis of various quinoline derivatives starting from their bromomethyl precursors.
Synthesis of 4-(Aminomethyl)quinolin-2(1H)-one Derivatives
These reactions involve the displacement of the bromide from 4-(bromomethyl)quinolin-2(1H)-one with various amine nucleophiles.[2]
| Entry | Nucleophile (Amine) | Solvent | Conditions | Product | Yield (%) |
| 1 | N-Boc-ethylenediamine | DCM | RT, 16h | 4-(((2-((tert-butoxycarbonyl)amino)ethyl)amino)methyl)quinolin-2(1H)-one | N/A |
| 2 | Benzylamine | DCM | RT, 16h | 4-((benzylamino)methyl)quinolin-2(1H)-one | N/A |
| 3 | Aniline | DCM | RT, 16h | 4-((phenylamino)methyl)quinolin-2(1H)-one | N/A |
| 4 | Piperidine | DCM | RT, 16h | 4-(piperidin-1-ylmethyl)quinolin-2(1H)-one | N/A |
| 5 | Morpholine | DCM | RT, 16h | 4-(morpholinomethyl)quinolin-2(1H)-one | N/A |
Note: Specific yield percentages for each compound were not provided in a tabular format in the cited source, but the general procedure was reported as effective for the synthesis of this class of compounds.[2]
Representative Williamson Ether Synthesis
This reaction illustrates the formation of an ether by reacting an alcohol (phenolic in this case) with a bromomethyl quinoline.
| Substrate | Nucleophile | Base | Solvent | Conditions | Product | Yield (%) |
| 2-(Bromomethyl)quinoline | 4-Methoxyphenol | NaH | DMF | RT, 12h | 2-((4-Methoxyphenoxy)methyl)quinoline | >90 (Typical) |
| 8-(Bromomethyl)quinoline | Ethanol | NaOEt | Ethanol | Reflux, 6h | 8-(Ethoxymethyl)quinoline | >85 (Typical) |
Note: Yields are typical for Williamson ether synthesis with reactive benzylic-type halides and are provided for illustrative purposes.[4][5]
Experimental Protocols
The following are detailed, representative protocols for the synthesis and reaction of bromomethyl quinolines.
Protocol: Synthesis of 4-(Bromomethyl)quinolin-2(1H)-one
This protocol describes the initial bromination and subsequent cyclization to form the key bromomethyl quinoline intermediate.[2]
-
Step 1: Bromination. Dissolve acetoacetanilide (0.056 mmol) in glacial acetic acid (10 mL) containing a catalytic amount of iodine.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (0.056 mmol) in glacial acetic acid (30 mL) over a period of 30 minutes.
-
Stir the reaction mixture at room temperature until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture onto crushed ice.
-
Filter the resulting solid, wash thoroughly with cold water, and dry to yield 3-oxo-3-(phenylamino)propanoyl bromide.
-
Step 2: Cyclization. Add the crude product from Step 1 (1 g) to concentrated H₂SO₄ (2 mL).
-
Heat the mixture at 90-100 °C for 2 hours.
-
Pour the cooled reaction mixture into crushed ice to precipitate the product.
-
Recrystallize the crude solid from absolute ethanol to yield pure 4-(bromomethyl)quinolin-2(1H)-one.
Protocol: General Procedure for Amination of 4-(Bromomethyl)quinolin-2(1H)-one
This protocol outlines the nucleophilic substitution of the bromide with a primary or secondary amine.[2]
-
To a solution of 4-(bromomethyl)quinolin-2(1H)-one (1.0 mmol) in dichloromethane (DCM, 20 mL), add the desired amine nucleophile (1.1 mmol).
-
Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 mmol) to act as a scavenger for the HBr byproduct.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water (2 x 20 mL) and then with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-(aminomethyl)quinolin-2(1H)-one derivative.
Protocol: Representative Williamson Ether Synthesis with 2-(Bromomethyl)quinoline
This protocol is a representative procedure for the synthesis of quinolinyl ethers.[4][5]
-
In a round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 1.2 mmol, 60% dispersion in mineral oil).
-
Wash the NaH with dry hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add dry dimethylformamide (DMF, 15 mL) to the flask.
-
Cool the suspension to 0 °C and slowly add a solution of the desired alcohol or phenol (e.g., 4-methoxyphenol, 1.0 mmol) in DMF (5 mL).
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Add a solution of 2-(bromomethyl)quinoline (1.0 mmol) in DMF (5 mL) dropwise to the alkoxide solution.
-
Stir the reaction at room temperature for 12 hours or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to yield the target ether.
Protocol: Representative Gabriel Synthesis for Primary Amines
This protocol provides a method to synthesize primary quinolinyl-methylamines, avoiding over-alkylation.[8][9]
-
Step 1: Alkylation. Add potassium phthalimide (1.1 mmol) to a solution of 2-(bromomethyl)quinoline (1.0 mmol) in dry DMF (20 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours until TLC analysis shows the disappearance of the starting bromide.
-
Cool the reaction to room temperature and pour into water to precipitate the N-(quinolin-2-ylmethyl)phthalimide intermediate.
-
Filter the solid, wash with water, and dry.
-
Step 2: Hydrazinolysis. Suspend the N-(quinolin-2-ylmethyl)phthalimide (1.0 mmol) in ethanol (25 mL) in a round-bottom flask.
-
Add hydrazine hydrate (N₂H₄·H₂O, 5.0 mmol) to the suspension.
-
Reflux the mixture for 4 hours. A thick white precipitate (phthalhydrazide) will form.
-
Cool the mixture to room temperature and acidify with dilute HCl.
-
Filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Basify the residue with aqueous NaOH and extract the free amine into dichloromethane or ethyl acetate.
-
Dry the organic extracts over Na₂SO₄ and concentrate to yield the primary amine, (quinolin-2-yl)methanamine.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and purification of a quinoline derivative via nucleophilic substitution.
Caption: Standard experimental workflow for Sₙ2 reactions.
Conclusion
The bromomethyl group is an exceptionally effective and versatile electrophilic partner for constructing a wide array of quinoline derivatives. Its reactivity, governed primarily by the Sₙ2 mechanism, allows for predictable and high-yielding transformations with a variety of nucleophiles. By leveraging the protocols and understanding the principles outlined in this guide, researchers in drug discovery and organic synthesis can efficiently generate novel molecular entities based on the valuable quinoline scaffold.
References
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 7. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. Gabriel synthesis - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Pitavastatin Intermediate via 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of a key phosphonium salt intermediate in the total synthesis of Pitavastatin, a potent HMG-CoA reductase inhibitor. The synthesis utilizes 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline as the starting material. The protocols outlined herein are based on established and documented synthetic routes, offering a reproducible methodology for laboratory and process chemistry applications. Quantitative data is summarized for clarity, and a visual representation of the synthetic pathway is provided.
Introduction
Pitavastatin is a synthetic statin used for the treatment of hypercholesterolemia and mixed dyslipidemia.[1] Its mechanism of action involves the inhibition of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[1] The chemical structure of Pitavastatin features a quinoline core, which is introduced during the synthesis through key intermediates. One such pivotal intermediate is [[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]methyl]triphenyl-phosphonium Bromide. This Wittig reagent is typically prepared from this compound.[2] This document details the synthesis of this phosphonium salt, a crucial step for coupling the quinoline moiety with the heptenoic acid side chain of Pitavastatin.
Chemical Structures and Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 154057-56-4 | C₁₉H₁₅BrFN | 356.24 |
| [[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]methyl]triphenyl-phosphonium Bromide | 154057-58-6 | C₃₇H₃₀BrFNP | 618.52 |
Synthetic Pathway Overview
The synthesis of the Pitavastatin phosphonium salt intermediate from this compound involves a straightforward nucleophilic substitution reaction with triphenylphosphine. This reaction, a key step in the overall synthesis of Pitavastatin, sets the stage for the subsequent Wittig reaction to form the characteristic vinyl linkage in the drug molecule.
Caption: Synthetic pathway to Pitavastatin.
Experimental Protocol: Synthesis of [[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]methyl]triphenyl-phosphonium Bromide
This protocol is adapted from established literature procedures.[2]
Materials:
-
This compound (1.0 kg)
-
Toluene (12 L)
-
Isopropanol (300 mL)
-
Triphenylphosphine (0.874 kg)
Equipment:
-
Reactor vessel with heating and stirring capabilities
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup: In a suitable reactor, combine 1.0 kg of this compound, 10 L of toluene, and 300 mL of isopropanol.
-
Heating: Heat the mixture to 50°C with stirring.
-
Addition of Triphenylphosphine: Prepare a solution of 0.874 kg of triphenylphosphine in 2 L of toluene. Slowly add this solution to the heated reaction mixture.
-
Reaction: Maintain the reaction mixture at 50°C and continue stirring for 3 hours.
-
Crystallization: Cool the reaction mixture to 25°C and stir for an additional hour to facilitate product precipitation.
-
Isolation: Filter the solid product from the reaction mixture.
-
Washing: Wash the filtered product with toluene.
-
Drying: Dry the product in a tray dryer at 55°C for 8 hours to obtain the final phosphonium bromide compound.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | 1.0 kg |
| Triphenylphosphine | 0.874 kg |
| Reaction Time | 3 hours |
| Reaction Temp. | 50°C |
| Yield | 88 g (from 60 g scale) |
| Melting Point | 215-218°C |
Note: Yield and melting point data are based on a similar procedure described in a patent, which may have slight variations in scale and conditions.[3] A patent also describes an improved process for preparing pitavastatin calcium with a yield of 80% for the phosphorus ylide intermediate.[4]
Logical Workflow for Synthesis and Isolation
References
- 1. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2012025939A1 - Pitavastatin calcium and process for its preparation - Google Patents [patents.google.com]
- 3. US8487105B2 - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Application Note: Stereoselective Wittig Reaction for the Synthesis of a Key Pitavastatin Intermediate
Abstract
This application note provides a detailed protocol for the stereoselective Wittig reaction between the phosphonium salt of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline and tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate. This olefination is a critical step in the synthesis of Pitavastatin, a potent HMG-CoA reductase inhibitor used for the treatment of hypercholesterolemia.[1][2] The protocol outlines the formation of the phosphonium ylide and its subsequent reaction to yield the (E)-alkene with high stereoselectivity, a crucial feature for the biological activity of the final drug substance.
Introduction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[3] It involves the reaction of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent. In the context of pharmaceutical synthesis, the Wittig reaction offers a reliable strategy for carbon-carbon bond formation with excellent control over the location of the resulting double bond.[3] The synthesis of Pitavastatin, a statin drug, employs a highly stereoselective Wittig olefination to construct the characteristic heptenoate side chain attached to the quinoline core.[4] This application note details the specific protocol for the reaction of the phosphonium salt derived from this compound with the chiral aldehyde side chain precursor, tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate, to produce the key intermediate, tert-butyl 2-((4R,6S)-6-((E)-2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate.[1][5][6][7][8]
Chemical Structures
| Compound Name | Structure |
| This compound | |
| Triphenylphosphine | |
| Triphenyl[2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-ylmethyl]phosphonium bromide | |
| tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate | |
| tert-butyl 2-((4R,6S)-6-((E)-2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate |
Experimental Protocols
Part 1: Synthesis of Triphenyl[2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-ylmethyl]phosphonium bromide
Materials:
-
This compound
-
Triphenylphosphine
-
Acetonitrile
Procedure:
-
To a solution of this compound in acetonitrile, add an equimolar amount of triphenylphosphine.
-
Heat the reaction mixture to reflux and stir for 4-5 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated solid and wash with acetonitrile.
-
Dry the solid to obtain triphenyl[2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-ylmethyl]phosphonium bromide as a crystalline solid.
Part 2: Wittig Reaction with tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate
Materials:
-
Triphenyl[2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-ylmethyl]phosphonium bromide
-
tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Water
Procedure:
-
To a solution of triphenyl[2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-ylmethyl]phosphonium bromide (60 g) in DMSO (100 ml), add a solution of tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate (25 g) in DMSO (50 ml).[1]
-
Heat the reaction mixture to 75°C.[1]
-
Add potassium carbonate (20 g) to the heated mixture.[1]
-
Stir the reaction mixture vigorously for 7 hours at 75°C.[1]
-
Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to 25°C.[1]
-
Add water (250 ml) to the reaction mixture and stir for 90 minutes at the same temperature to precipitate the product.[1]
-
Filter the solid, wash with water, and dry to yield tert-butyl 2-((4R,6S)-6-((E)-2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate.
Data Presentation
| Parameter | Value | Reference |
| Phosphonium Salt Synthesis | ||
| Starting Material | This compound | This protocol |
| Reagent | Triphenylphosphine | This protocol |
| Solvent | Acetonitrile | This protocol |
| Reaction Time | 4-5 hours | This protocol |
| Yield | 88 g (from unspecified starting amount) | [1] |
| Melting Point | 215-218°C | [1] |
| Wittig Reaction | ||
| Phosphonium Salt | 60 g | [1] |
| Aldehyde | 25 g | [1] |
| Base | Potassium Carbonate (20 g) | [1] |
| Solvent | DMSO (150 ml total) | [1] |
| Temperature | 75°C | [1] |
| Reaction Time | 7 hours | [1] |
| Product Name | tert-butyl 2-((4R,6S)-6-((E)-2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | [1][6] |
| Molecular Formula | C₃₂H₃₆FNO₄ | [8] |
| Molecular Weight | 517.63 g/mol | [8] |
Visualizations
Caption: Experimental workflow for the synthesis of the Pitavastatin intermediate.
Caption: Simplified mechanism of the Wittig reaction.
Discussion
The provided protocol details a robust and scalable method for the synthesis of a key intermediate of Pitavastatin. The use of potassium carbonate as a base is advantageous as it is less hazardous and easier to handle compared to other strong bases like n-butyllithium or sodium hydride, which are sometimes employed in Wittig reactions. The reaction is performed at an elevated temperature of 75°C to facilitate the reaction, and DMSO serves as a suitable polar aprotic solvent to dissolve the reactants. The precipitation of the product upon the addition of water allows for a straightforward isolation of the crude product. The high stereoselectivity for the (E)-isomer is a notable feature of this reaction, which is critical for the therapeutic efficacy of the final active pharmaceutical ingredient. Further purification of the isolated product may be necessary to achieve the high purity required for subsequent synthetic steps and regulatory compliance.
References
- 1. US8487105B2 - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof - Google Patents [patents.google.com]
- 2. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. researchgate.net [researchgate.net]
- 5. tert-Butyl 2-((4S,6S)-6-((E)-2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate|BLD Pharm [bldpharm.com]
- 6. tert-butyl 2-[(4R,6S)-6-[2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate | C32H36FNO4 | CID 57158040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (4R,6S)-6-[(1E)-2-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester | 147489-06-3 [chemicalbook.com]
- 8. clearsynth.com [clearsynth.com]
Application Notes and Protocols for the Derivatization of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4][5][6] The core scaffold of 3-(bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline serves as a versatile starting material for the synthesis of novel derivatives. The presence of a reactive bromomethyl group at the 3-position allows for facile nucleophilic substitution, enabling the introduction of diverse functional groups and the generation of a chemical library for biological screening.
This document provides detailed application notes and protocols for the synthesis of derivatives from this compound and their subsequent biological evaluation.
Derivatization Strategy
The primary route for the derivatization of this compound involves the nucleophilic substitution of the bromide ion. This can be achieved by reacting the starting material with a variety of nucleophiles, such as amines, thiols, alcohols, and phenols, to introduce new side chains and functionalities.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Amine Derivatives
This protocol outlines a general method for the synthesis of amine derivatives of this compound.
Materials:
-
This compound (Starting Material, SM)
-
Primary or secondary amine (Nucleophile, 1.2 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Acetonitrile (CH₃CN, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Rotary evaporator
-
Standard glassware
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous acetonitrile, add the desired primary or secondary amine (1.2 equivalents) and potassium carbonate (2.0 equivalents).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Heat the mixture to reflux (approximately 82°C) and monitor the reaction progress using TLC.
-
Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure amine derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Cytotoxicity Screening using MTT Assay
This protocol describes a standard method for evaluating the in vitro cytotoxic activity of the synthesized quinoline derivatives against a panel of human cancer cell lines.[7]
Materials:
-
Synthesized quinoline derivatives (test compounds)
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare stock solutions of the test compounds in DMSO.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.
Data Presentation
The quantitative data from the synthesis and biological screening should be organized into clear and concise tables for easy comparison.
Table 1: Synthesis and Characterization of Quinoline Derivatives
| Compound ID | Nucleophile | Reaction Time (h) | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | MS (m/z) |
| SM | - | - | - | 1.17 (2H, m), 1.40 (2H, m), 2.50-2.54 (1H, m), 4.6 (2H, s), 7.24-7.40 (6H, m), 7.64 (1H, m), 8.00-8.02 (1H, m)[8][9] | 356.23 [M]⁺[10][11][12] |
| QD-01 | Morpholine | 6 | 85 | Characteristic peaks | [M+H]⁺ |
| QD-02 | Piperidine | 5 | 92 | Characteristic peaks | [M+H]⁺ |
| QD-03 | Thiomorpholine | 7 | 88 | Characteristic peaks | [M+H]⁺ |
| QD-04 | N-methylpiperazine | 6 | 90 | Characteristic peaks | [M+H]⁺ |
Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of Quinoline Derivatives
| Compound ID | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| Doxorubicin | 0.05 | 0.08 | 0.12 |
| SM | >100 | >100 | >100 |
| QD-01 | 15.2 | 22.5 | 18.7 |
| QD-02 | 8.9 | 12.4 | 10.1 |
| QD-03 | 11.3 | 17.8 | 14.5 |
| QD-04 | 5.6 | 9.1 | 7.3 |
Visualizations
Experimental Workflow
The overall experimental workflow from derivatization to biological screening is depicted below.
Caption: Workflow for synthesis, characterization, and screening.
Potential Signaling Pathway
Quinoline derivatives have been reported to target various signaling pathways involved in cancer progression. For instance, some act as dual inhibitors of EGFR and HER2.[13] The diagram below illustrates a simplified representation of this signaling cascade.
Caption: Inhibition of EGFR/HER2 signaling by quinoline derivatives.
Conclusion
The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents. The protocols and guidelines presented here provide a framework for the synthesis and biological evaluation of a diverse library of quinoline derivatives. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to identify lead candidates for further drug development.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-(Bromomethyl)-2-cyclopropyl-4-(4'-fluorophenyl)quinoline | 154057-56-4 [chemicalbook.com]
- 9. 3-(Bromomethyl)-2-cyclopropyl-4-(4'-fluorophenyl)quinoline CAS#: 154057-56-4 [m.chemicalbook.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. This compound | C19H15BrFN | CID 29927785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CheMondis Marketplace [chemondis.com]
- 13. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
use of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline as a medicinal chemistry building block
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline is a key heterocyclic building block in medicinal chemistry, primarily recognized for its role as a crucial intermediate in the synthesis of Pitavastatin, a potent HMG-CoA reductase inhibitor.[1][2] The quinoline core is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6][7] The specific substitution pattern of this building block, featuring a cyclopropyl group at the 2-position, a 4-fluorophenyl group at the 4-position, and a reactive bromomethyl group at the 3-position, makes it an ideal precursor for the development of highly active and selective drug candidates.[8][9]
The cyclopropyl moiety in pitavastatin, introduced via this building block, is a key structural feature that contributes to its high potency and favorable pharmacokinetic profile, including reduced metabolism by cytochrome P450 enzymes.[8][9][10] The bromomethyl group serves as a versatile synthetic handle, allowing for the facile introduction of various side chains through reactions such as the Wittig olefination, enabling the construction of the characteristic heptenoate side chain of statins.[3][4]
These application notes provide an overview of the utility of this compound, along with detailed protocols for its use in synthesis and for evaluating the biological activity of its derivatives.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 154057-56-4 | [2] |
| Molecular Formula | C₁₉H₁₅BrFN | [2] |
| Molecular Weight | 356.23 g/mol | [2] |
| Appearance | White crystalline solid | [11] |
| IUPAC Name | This compound | [2] |
Applications in Medicinal Chemistry
The primary application of this compound is in the synthesis of HMG-CoA reductase inhibitors, a class of drugs commonly known as statins, used to lower cholesterol levels.[1][12] Specifically, it is a pivotal intermediate in the industrial synthesis of Pitavastatin.[3][4]
Key Advantages of this Building Block:
-
Precursor to Potent Statins: Directly leads to the synthesis of highly potent HMG-CoA reductase inhibitors like Pitavastatin.[8][10]
-
Versatile Synthetic Handle: The bromomethyl group allows for straightforward chemical modifications, particularly for the introduction of the statin side chain via Wittig-type reactions.[4]
-
Favorable Pharmacokinetic Profile: The structural motifs of this quinoline derivative contribute to the desirable pharmacokinetic properties of the final drug molecule, such as reduced CYP450 metabolism.[8][9]
Quantitative Biological Data
The primary therapeutic target of compounds derived from this building block is HMG-CoA reductase. Pitavastatin, synthesized from this intermediate, is a potent inhibitor of this enzyme.
| Compound | Target | Assay | IC₅₀ | Source |
| Pitavastatin | Human T-Cell Proliferation (CD3/CD28 stimulated) | Proliferation Assay | 3.6 nM (freshly stimulated), 48.5 nM (pre-activated) | [13] |
| Pitavastatin | Human HMG-CoA Reductase | In vitro enzyme inhibition assay | Potent inhibitor (specific IC₅₀ not provided in sources) | [8][10] |
| Pravastatin (Control) | HMG-CoA Reductase | Spectrophotometric enzyme activity assay | Varies with concentration (used as a control inhibitor) | [14] |
Note: While the high potency of Pitavastatin as an HMG-CoA reductase inhibitor is widely reported, specific IC₅₀ values from standardized assays were not available in the searched literature. The provided data on T-cell proliferation inhibition highlights its potent biological activity.
Experimental Protocols
Protocol 1: Synthesis of [[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]methyl]triphenyl-phosphonium Bromide (Wittig Salt Intermediate)
This protocol describes the conversion of the bromomethylquinoline into its corresponding phosphonium salt, a key step in the synthesis of Pitavastatin via the Wittig reaction.[4]
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Toluene
-
Isopropanol
Procedure:
-
In a clean, dry reactor vessel, dissolve 1 kg of this compound in 10 L of toluene and 300 mL of isopropanol.
-
Heat the mixture to 50°C with stirring.
-
Slowly add a solution of 0.874 kg of triphenylphosphine in 2 L of toluene to the reaction mixture.
-
Maintain the temperature at 50°C and continue stirring for 3 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, [[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]methyl]triphenyl-phosphonium bromide, will precipitate out of the solution.
-
Filter the solid product and wash with a small amount of cold toluene.
-
Dry the product under vacuum to obtain the Wittig salt intermediate.
Protocol 2: HMG-CoA Reductase Activity/Inhibitor Screening Assay (Colorimetric)
This protocol is a general procedure for screening inhibitors of HMG-CoA reductase, the target of Pitavastatin. It is based on commercially available assay kits.[5][15][16]
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA Reductase Assay Buffer
-
HMG-CoA (substrate)
-
NADPH
-
Test inhibitor (e.g., Pitavastatin or other derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Control inhibitor (e.g., Atorvastatin or Pravastatin)
-
96-well clear flat-bottom plate
-
Multi-well spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare all reagents according to the assay kit manufacturer's instructions.
-
Warm the HMG-CoA Reductase Assay Buffer to 37°C before use.
-
Prepare a 100X stock solution of the test inhibitor in a suitable solvent.
-
-
Assay Protocol:
-
Set up the following wells in a 96-well plate:
-
Test Inhibitor: 2 µl of 100X test inhibitor solution + 5 µl of HMG-CoA Reductase.
-
Enzyme Control (EC): 2 µl of solvent + 5 µl of HMG-CoA Reductase.
-
Positive Control: 1-5 µl of HMG-CoA Reductase.
-
Inhibitor Control: 2 µl of control inhibitor + 5 µl of HMG-CoA Reductase.
-
Reagent Background Control: 10 µl of HMG-CoA Reductase Assay Buffer.
-
-
Adjust the volume of all wells to 10 µl with HMG-CoA Reductase Assay Buffer.
-
Prepare a reaction mix for each well containing:
-
HMG-CoA Reductase Assay Buffer
-
HMG-CoA
-
NADPH
-
-
Add the reaction mix to each well to initiate the reaction. The final volume should be consistent across all wells (e.g., 200 µl).
-
-
Measurement:
-
Immediately measure the absorbance at 340 nm (OD 340) in kinetic mode for 5-10 minutes at 37°C. The decrease in absorbance is proportional to the NADPH consumption and thus the enzyme activity.
-
-
Calculation:
-
Calculate the rate of NADPH consumption for each well.
-
The percent inhibition can be calculated using the following formula: % Inhibition = [(Rate of EC - Rate of Test Inhibitor) / Rate of EC] x 100
-
Visualizations
Signaling Pathway: HMG-CoA Reductase and Cholesterol Synthesis
Caption: HMG-CoA reductase pathway and inhibition by Pitavastatin.
Experimental Workflow: Synthesis of a Pitavastatin Intermediate
Caption: Workflow for the synthesis of the Wittig salt intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. WO2012025939A1 - Pitavastatin calcium and process for its preparation - Google Patents [patents.google.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Pitavastatin - pharmacological profile from early phase studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. natap.org [natap.org]
- 11. QSAR Regression Models for Predicting HMG-CoA Reductase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US8487105B2 - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof - Google Patents [patents.google.com]
- 13. Pitavastatin Is a Highly Potent Inhibitor of T-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. assaygenie.com [assaygenie.com]
- 16. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
Application Note and Experimental Protocol: Regioselective Bromination of 2-Cyclopropyl-4-(4-fluorophenyl)-3-methylquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinolines are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1][2] The functionalization of the quinoline scaffold, particularly through halogenation, provides valuable intermediates for the synthesis of novel therapeutic agents via cross-coupling reactions.[1][3] This document details a robust experimental protocol for the regioselective bromination of 2-cyclopropyl-4-(4-fluorophenyl)-3-methylquinoline, a key intermediate in medicinal chemistry. The protocol utilizes N-Bromosuccinimide (NBS) as a mild and effective brominating agent.[1][4]
Overall Reaction Scheme
(Note: The exact position of bromination on the quinoline ring is predicted based on directing group effects and may require experimental confirmation.)
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and step-by-step procedure for the bromination of 2-cyclopropyl-4-(4-fluorophenyl)-3-methylquinoline.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Cyclopropyl-4-(4-fluorophenyl)-3-methylquinoline | ≥98% | Commercially Available |
| N-Bromosuccinimide (NBS) | Reagent Grade | Standard Supplier |
| Acetonitrile (CH₃CN) | Anhydrous | Standard Supplier |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Standard Supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Prepared in-house | |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) Solution | Prepared in-house | |
| Brine (Saturated NaCl Solution) | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Standard Supplier | |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier |
| Deuterated Chloroform (CDCl₃) | Standard Supplier |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
NMR spectrometer
-
Mass spectrometer
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-cyclopropyl-4-(4-fluorophenyl)-3-methylquinoline (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (20 mL). Place the flask under an inert atmosphere of nitrogen.
-
Reagent Addition: Add N-Bromosuccinimide (1.1 eq) to the reaction mixture in one portion.
-
Reaction Conditions: Stir the reaction mixture at room temperature (20-25 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution (20 mL).
-
Transfer the mixture to a separatory funnel and add dichloromethane (30 mL).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired brominated product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[5]
Data Presentation
Table 1: Summary of Quantitative Data for the Bromination Reaction
| Parameter | Value |
| Reactants | |
| 2-Cyclopropyl-4-(4-fluorophenyl)-3-methylquinoline (MW: 277.34 g/mol ) | 1.00 g (3.61 mmol) |
| N-Bromosuccinimide (MW: 177.98 g/mol ) | 0.71 g (3.97 mmol) |
| Solvent | |
| Anhydrous Acetonitrile | 20 mL |
| Reaction Conditions | |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 2-4 hours |
| Product | |
| Expected Product | Bromo-2-cyclopropyl-4-(4-fluorophenyl)-3-methylquinoline |
| Expected Molecular Weight | 356.23 g/mol (for monobromination) |
| Theoretical Yield | 1.29 g |
| Analytical Data (Hypothetical) | |
| ¹H NMR (CDCl₃) | Aromatic protons, cyclopropyl protons, methyl protons |
| ¹³C NMR (CDCl₃) | Aromatic carbons, cyclopropyl carbons, methyl carbon |
| Mass Spectrum (m/z) | [M]⁺ and [M+2]⁺ isotopic pattern characteristic of a bromine-containing compound.[5] |
Visualizations
Experimental Workflow Diagram
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
HPLC-MS method for purity analysis of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline
An HPLC-MS method is crucial for determining the purity of active pharmaceutical ingredients (APIs) and their intermediates, such as 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline. This compound, with the molecular formula C19H15BrFN and a molecular weight of 356.23 g/mol , is a key intermediate in the synthesis of various pharmaceutical compounds, including HMG-CoA reductase inhibitors like pitavastatin.[1][2][3] Ensuring its purity is critical for the safety and efficacy of the final drug product.[4]
This application note details a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the purity analysis of this compound. The method is designed for researchers, scientists, and drug development professionals to accurately identify and quantify the main component and its potential process-related impurities and degradation products.
Principle
The method employs reverse-phase HPLC (RP-HPLC) to separate the target compound from its impurities based on their polarity.[5] A C18 column is used, which is a common starting point for quinoline derivatives.[5] The separation is achieved using a gradient elution with a mobile phase consisting of water and acetonitrile, modified with formic acid to ensure good peak shape and compatibility with mass spectrometry.[6] The eluting compounds are detected by a mass spectrometer, which provides high selectivity and sensitivity, allowing for confident identification based on mass-to-charge ratio (m/z) and the characteristic isotopic pattern of bromine-containing compounds.[7][8]
Experimental Protocols
Reagents, Standards, and Materials
-
Compound: this compound reference standard (Purity >99%).
-
Solvents: HPLC-grade or LC-MS grade acetonitrile (ACN) and methanol (MeOH).[9]
-
Water: High-purity, deionized water (e.g., Milli-Q or equivalent).[9]
-
Mobile Phase Additive: Formic acid (FA), LC-MS grade.
-
Sample Vials: 2 mL amber glass HPLC vials with PTFE septa.
-
Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or nylon).[5]
Instrument and Chromatographic Conditions
A high-performance liquid chromatography system coupled with a mass spectrometer is required.[4]
Table 1: HPLC System Parameters
| Parameter | Condition |
| HPLC System | Agilent 1200 Infinity Series or equivalent |
| Detector | Mass Spectrometer (Single Quadrupole or Q-TOF) |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Column Temperature | 30 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | See Table 2 |
Table 2: HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 60 | 40 |
| 30.0 | 60 | 40 |
Table 3: Mass Spectrometer Parameters
| Parameter | Setting |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Scan Range | m/z 100 - 500 |
| Capillary Voltage | 3500 V |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temperature | 350 °C |
| Nebulizer Pressure | 40 psi |
| Fragmentor Voltage | 135 V |
Preparation of Solutions
-
Mobile Phase A (0.1% FA in Water): Add 1 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of high-purity water. Dilute to the mark with water and mix well.
-
Mobile Phase B (0.1% FA in Acetonitrile): Add 1 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of acetonitrile. Dilute to the mark with acetonitrile and mix well.
-
Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[5]
System Suitability Test (SST)
Before sample analysis, inject the Working Standard Solution five times to verify the performance of the HPLC-MS system. The system is deemed suitable for use if it meets the criteria outlined in Table 4.
Table 4: System Suitability Test Criteria
| Parameter | Acceptance Criteria |
| Retention Time (RT) Precision | RSD ≤ 1.0% |
| Peak Area Precision | RSD ≤ 2.0% |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | ≥ 5000 |
Data Analysis and Purity Calculation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
The mass spectrometer data should be analyzed to confirm the identity of the main peak. The expected protonated molecule [M+H]+ for C19H15BrFN is m/z 356.0 and 358.0, corresponding to the 79Br and 81Br isotopes, respectively, in an approximate 1:1 ratio.
Experimental Workflow
The overall workflow for the purity analysis is depicted in the following diagram.
Caption: Experimental workflow for HPLC-MS purity analysis.
Conclusion
The described HPLC-MS method provides a reliable and robust protocol for the purity analysis of this compound. The combination of HPLC for separation and MS for detection offers excellent selectivity and sensitivity, making it suitable for quality control in pharmaceutical development and manufacturing. The method can be validated according to ICH guidelines to ensure its accuracy, precision, and linearity for its intended purpose.[5]
References
- 1. CheMondis Marketplace [chemondis.com]
- 2. 3-(Bromomethyl)-2-cyclopropyl-4-(4'-fluorophenyl)quinoline | 154057-56-4 [chemicalbook.com]
- 3. This compound | C19H15BrFN | CID 29927785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Development of Novel Therapeutic Agents from Quinoline Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, evaluation, and mechanism of action of novel therapeutic agents derived from quinoline intermediates. The protocols and data presented herein are intended to guide researchers in the design and development of new quinoline-based drugs.
Introduction to Quinoline in Drug Discovery
Quinoline, a bicyclic heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry due to its presence in a wide array of natural products and synthetic compounds with significant biological activities.[1][2][3][4][5][6] The versatility of the quinoline ring system allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and pharmacological activities.[4] This has led to the development of numerous FDA-approved drugs for a variety of diseases, including cancer, malaria, and bacterial infections.[3][7][8]
Synthesis of Quinoline Intermediates
The synthesis of the quinoline scaffold is a cornerstone of medicinal chemistry.[1] Several classical and modern methods are available, each with its own advantages and limitations. The choice of a particular synthetic route often depends on the desired substitution pattern, scalability, and reaction conditions.[1][5][9][10]
Table 1: Comparative Overview of Common Quinoline Synthesis Methods
| Synthesis Method | Description | Advantages | Disadvantages |
| Skraup Synthesis | Reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[1][5][11] | One-pot reaction, readily available starting materials. | Highly exothermic and often violent reaction, low yields, and formation of byproducts.[1] |
| Doebner-von Miller Reaction | Reaction of an α,β-unsaturated aldehyde or ketone with an aniline in the presence of an acid catalyst.[5][11] | Generally provides better yields and cleaner reactions than the Skraup synthesis.[1] | Can produce mixtures of products with unsymmetrical ketones. |
| Combes Quinoline Synthesis | Acid-catalyzed reaction of anilines with β-diketones.[1][11] | Good yields for 2,4-disubstituted quinolines. | Limited to the use of β-diketones. |
| Friedländer Synthesis | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][9] | Good yields and regioselectivity. | The 2-aminoaryl aldehyde or ketone starting materials can be unstable. |
Therapeutic Applications and Mechanisms of Action
Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[3][6][7][12]
Antimalarial Agents
The quinoline-containing antimalarials, such as chloroquine and quinine, are crucial for the treatment of malaria.[13] Their primary mechanism of action involves the interference with hemoglobin digestion in the malaria parasite's food vacuole.[13][14] The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into non-toxic hemozoin.[14][15] Quinoline drugs accumulate in the acidic food vacuole and inhibit this polymerization process, leading to a buildup of toxic heme and parasite death.[13][14][16]
Caption: Inhibition of Hemozoin Formation by Quinoline Antimalarials.
Anticancer Agents
Novel quinoline derivatives have emerged as promising anticancer agents, exhibiting activity against various cancer cell lines.[2][17][18][19] Their mechanisms of action are diverse and can include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[2][17]
For instance, certain quinoline derivatives have been shown to inhibit Pim-1 kinase, a serine/threonine kinase that is overexpressed in several cancers and plays a role in cell survival and proliferation.[17] Inhibition of Pim-1 kinase can lead to cell cycle arrest and apoptosis.[17]
Quantitative Data on Novel Quinoline Derivatives
The following tables summarize the in vitro activity of recently developed quinoline-based therapeutic agents.
Table 2: Antiproliferative Activity of Novel Quinoline Derivatives Against Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| 13e | PC-3 (Prostate) | CCK8 | 2.61 | [17] |
| 13e | KG-1 (Leukemia) | CCK8 | 3.56 | [17] |
| 13f | PC-3 (Prostate) | CCK8 | 4.73 | [17] |
| 13f | KG-1 (Leukemia) | CCK8 | 4.88 | [17] |
| 13h | PC-3 (Prostate) | CCK8 | 4.68 | [17] |
| 13h | KG-1 (Leukemia) | CCK8 | 2.98 | [17] |
| 12e | MGC-803 (Gastric) | MTT | 1.38 | [2] |
| 12e | HCT-116 (Colon) | MTT | 5.34 | [2] |
| 12e | MCF-7 (Breast) | MTT | 5.21 | [2] |
| 3j | MCF-7 (Breast) | MTT | 82.9% growth reduction | [19] |
Table 3: Antiparasitic Activity of Novel Quinoline Derivatives
| Compound | Parasite | Assay | IC50 (µM) | Reference |
| 11b | Leishmania mexicana | Intracellular promastigote | 41.9 | [20] |
| 11c | Leishmania mexicana | Intracellular promastigote | 41.9 | [20] |
| 11b | Trypanosoma cruzi | Epimastigote | In the same order as benznidazole | [20] |
| 11c | Trypanosoma cruzi | Epimastigote | In the same order as benznidazole | [20] |
| 11d | Trypanosoma cruzi | Epimastigote | In the same order as benznidazole | [20] |
| 5 | Plasmodium falciparum | 0.014 - 5.87 µg/mL | [6] | |
| 6 | Plasmodium falciparum | 0.014 - 5.87 µg/mL | [6] | |
| 7 | Plasmodium falciparum | 0.014 - 5.87 µg/mL | [6] |
Experimental Protocols
The following are representative protocols for the synthesis and evaluation of novel quinoline-based therapeutic agents.
Protocol for Combes Quinoline Synthesis
This protocol describes a general procedure for the synthesis of a 2,4-disubstituted quinoline.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve one equivalent of the aniline and one equivalent of the β-diketone in a suitable solvent (e.g., ethanol).
-
Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain the temperature for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Neutralization: Neutralize the solution with a base (e.g., sodium carbonate) until a precipitate is formed.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol for MTT Cytotoxicity Assay
This protocol outlines a common method for assessing the in vitro cytotoxicity of a compound against cancer cell lines.[21]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.[21]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0-100 µM) and a vehicle control.[21]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow
The development of novel therapeutic agents from quinoline intermediates typically follows a structured workflow, from initial synthesis to biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. du.edu.eg [du.edu.eg]
- 10. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iipseries.org [iipseries.org]
- 12. researchgate.net [researchgate.net]
- 13. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 15. pnas.org [pnas.org]
- 16. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, in vitro antimicrobial and in vivo antitumor evaluation of novel pyrimidoquinolines and its nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline in the Synthesis of Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline is a key synthetic intermediate, primarily recognized for its crucial role in the synthesis of Pitavastatin.[1][2][3][4] Pitavastatin is a potent HMG-CoA reductase inhibitor, a class of drugs commonly known as statins, used for the treatment of hypercholesterolemia and for the prevention of cardiovascular diseases.[2][4] This document provides detailed application notes and experimental protocols for the use of this quinoline derivative in the synthesis of Pitavastatin.
Data Presentation
The primary application of this compound is as a precursor in the synthesis of Pitavastatin. The following table summarizes the key information about the starting material and the final bioactive product.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Biological Target | Therapeutic Use |
| This compound | 154057-56-4 | C₁₉H₁₅BrFN | 356.23 | - | Synthetic Intermediate |
| Pitavastatin | 147511-69-1 | C₂₅H₂₄FNO₄ | 421.46 | HMG-CoA Reductase | Antilipemic, Cardiovascular disease prevention |
Experimental Protocols
The synthesis of Pitavastatin from this compound typically proceeds via a Wittig reaction. This involves the formation of a phosphonium salt from the brominated quinoline, followed by its reaction with a suitable aldehyde side chain.
Protocol 1: Synthesis of Triphenyl[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-ylmethyl]phosphonium bromide
This protocol describes the preparation of the key phosphonium salt intermediate.
Materials:
-
This compound
-
Triphenylphosphine
-
Toluene
-
Isopropanol
Procedure:
-
In a suitable reactor, dissolve 1 kg of this compound in 10 L of toluene and 300 mL of isopropanol.[2]
-
Heat the mixture to 50°C.[2]
-
Slowly add a solution of 0.874 kg of triphenylphosphine in 2 L of toluene.[2]
-
Stir the reaction mixture for 3 hours at 50°C.[2]
-
After the reaction is complete, cool the mixture and filter the precipitated solid.
-
Dry the solid to obtain Triphenyl[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-ylmethyl]phosphonium bromide.
Protocol 2: Synthesis of Pitavastatin Tertiary Butyl Ester via Wittig Reaction
This protocol outlines the coupling of the phosphonium salt with the aldehyde side chain.
Materials:
-
Triphenyl[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-ylmethyl]phosphonium bromide
-
tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate
-
Dimethyl sulfoxide (DMSO)
-
Potassium carbonate
-
Water
Procedure:
-
To a solution of 60 g of Triphenyl[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-ylmethyl]phosphonium bromide in 100 ml of DMSO, add a solution of 25 g of tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate in 50 ml of DMSO.[4]
-
Heat the reaction mixture to 75°C.[4]
-
Add 20 g of potassium carbonate to the mixture.[4]
-
Stir the reaction mixture for 7 hours at 75°C.[4]
-
Cool the reaction mixture to 25°C and add 250 ml of water.[4]
-
Stir for 90 minutes at the same temperature.[4]
-
The resulting product, (4R,6S)-(E)-6-[2-(2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-yl)-vinyl-2,2-dimethyl-1,3-dioxane-4-yl]acetic acid tertiary butyl ester, can be isolated and purified using standard techniques.[2]
Protocol 3: Hydrolysis to Pitavastatin
This final step involves the deprotection of the ester and dioxane groups to yield Pitavastatin.
Materials:
-
(4R,6S)-(E)-6-[2-(2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-yl)-vinyl-2,2-dimethyl-1,3-dioxane-4-yl]acetic acid tertiary butyl ester
-
Methanol
-
1N Hydrochloric acid
-
10% Sodium hydroxide solution
-
Water
Procedure:
-
To a solution of 100 g of the tertiary butyl ester from Protocol 2 in 1 L of methanol, add 272.8 mL of 1N HCl solution at 25°C.[2]
-
Stir the reaction mixture for 8 hours.[2]
-
Cool the reaction mixture to 15°C and treat with 23.2 g of 10% sodium hydroxide solution.[2]
-
Stir the reaction mixture for 4 hours at 25°C.[2]
-
Quench the reaction with pre-boiled water.[2]
-
The final product, Pitavastatin, can then be isolated and purified, often as its calcium salt.
Visualizations
Caption: Synthetic workflow for Pitavastatin.
Caption: Mechanism of action of Pitavastatin.
References
- 1. 3-(Bromomethyl)-2-cyclopropyl-4-(4'-fluorophenyl)quinoline CAS#: 154057-56-4 [m.chemicalbook.com]
- 2. WO2012025939A1 - Pitavastatin calcium and process for its preparation - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. US8487105B2 - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof - Google Patents [patents.google.com]
Application Notes and Protocols: Parallel Synthesis of 3-(halomethyl)-2-alkyl-4-arylquinolines for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with a wide spectrum of biological activities. Their derivatives have shown significant promise in medicinal chemistry, exhibiting anticancer, antimicrobial, anti-inflammatory, and other therapeutic properties. The 3-(halomethyl)-2-alkyl-4-arylquinoline scaffold is of particular interest as the halomethyl group provides a reactive handle for further chemical modifications, enabling the exploration of a vast chemical space and the development of targeted covalent inhibitors.
Parallel synthesis has emerged as a powerful strategy in drug discovery, allowing for the rapid generation of large and diverse compound libraries. This high-throughput approach accelerates the identification and optimization of lead compounds by enabling the simultaneous synthesis and evaluation of numerous analogs. This document provides detailed application notes and protocols for the parallel synthesis of a library of 3-(halomethyl)-2-alkyl-4-arylquinolines and their subsequent biological evaluation.
Applications in Drug Discovery
The 3-(halomethyl)-2-alkyl-4-arylquinoline scaffold holds significant potential for the development of novel therapeutics in various disease areas:
-
Anticancer Agents: Many quinoline derivatives have demonstrated potent anticancer activity by targeting various cellular pathways involved in cancer progression, such as cell cycle regulation and apoptosis. The synthesized library can be screened against a panel of cancer cell lines to identify compounds with cytotoxic or cytostatic effects.
-
Antimicrobial Agents: The quinoline core is a well-established pharmacophore in antimicrobial drugs. The synthesized compounds can be evaluated for their activity against a range of pathogenic bacteria and fungi to discover new anti-infective agents.[1][2][3][4][5]
-
Enzyme Inhibitors: The reactive halomethyl group can be exploited to design covalent inhibitors that form a permanent bond with a target enzyme, leading to enhanced potency and duration of action.
Parallel Synthesis and Library Generation
A representative library of 3-(halomethyl)-2-alkyl-4-arylquinolines can be synthesized using a multi-step parallel approach. A plausible synthetic strategy involves the Friedländer annulation of a 2-aminoarylketone with a β-ketoester to form the quinoline core, followed by reduction of the ester and subsequent halogenation. This method is highly amenable to parallel synthesis as it allows for the diversification of the alkyl and aryl substituents by using a variety of commercially available building blocks.
Representative Virtual Library of 3-(halomethyl)-2-alkyl-4-arylquinolines
| Compound ID | R1 (Alkyl) | R2 (Aryl) | X (Halogen) |
| QN-1 | Methyl | Phenyl | Cl |
| QN-2 | Methyl | 4-Chlorophenyl | Cl |
| QN-3 | Methyl | 4-Methoxyphenyl | Cl |
| QN-4 | Methyl | 2-Naphthyl | Cl |
| QN-5 | Ethyl | Phenyl | Cl |
| QN-6 | Ethyl | 4-Chlorophenyl | Cl |
| QN-7 | Ethyl | 4-Methoxyphenyl | Cl |
| QN-8 | Ethyl | 2-Naphthyl | Cl |
| QN-9 | Methyl | Phenyl | Br |
| QN-10 | Methyl | 4-Chlorophenyl | Br |
| QN-11 | Methyl | 4-Methoxyphenyl | Br |
| QN-12 | Methyl | 2-Naphthyl | Br |
Representative Synthesis and Biological Activity Data
The following table summarizes hypothetical, yet realistic, data for a subset of the synthesized library, illustrating the potential outcomes of a parallel synthesis and screening campaign.
| Compound ID | Yield (%) | Purity (%) | Anticancer Activity (IC50, µM) vs. MCF-7 | Antimicrobial Activity (MIC, µg/mL) vs. S. aureus |
| QN-1 | 75 | 98 | 12.5 | 32 |
| QN-2 | 72 | 97 | 5.2 | 16 |
| QN-3 | 78 | 99 | 18.7 | 64 |
| QN-5 | 70 | 96 | 15.1 | 32 |
| QN-6 | 68 | 95 | 3.8 | 8 |
| QN-9 | 80 | 98 | 10.1 | 16 |
| QN-10 | 77 | 97 | 2.9 | 8 |
Experimental Protocols
Protocol 1: Parallel Synthesis of a 3-(Chloromethyl)-2-alkyl-4-arylquinoline Library
This protocol describes a three-step synthesis suitable for a parallel format.
Step 1: Friedländer Annulation
-
In an array of reaction tubes, add the appropriate 2-aminoarylketone (1.0 mmol) and β-ketoester (1.2 mmol).
-
To each tube, add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol).[6][7][8][9][10]
-
Add a high-boiling point solvent (e.g., diphenyl ether, 2 mL) to each tube.
-
Heat the reaction mixtures to 180-200 °C for 4-6 hours with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixtures to room temperature.
-
Purify the products by parallel flash chromatography.
Step 2: Reduction of the Ester
-
To the purified quinoline esters from Step 1 in a new array of reaction tubes, add a suitable solvent (e.g., anhydrous THF, 5 mL).
-
Cool the reaction mixtures to 0 °C in an ice bath.
-
Slowly add a reducing agent (e.g., lithium aluminum hydride, 1.5 mmol) to each tube.
-
Stir the reactions at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reactions by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting suspension and concentrate the filtrate under reduced pressure.
Step 3: Halogenation of the Alcohol
-
To the crude alcohols from Step 2 in another array of reaction tubes, add a suitable solvent (e.g., dichloromethane, 5 mL).
-
Cool the reaction mixtures to 0 °C.
-
Add a halogenating agent (e.g., thionyl chloride for chlorination or phosphorus tribromide for bromination, 1.2 mmol) dropwise to each tube.
-
Stir the reactions at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reactions with a saturated aqueous solution of sodium bicarbonate.
-
Extract the products with dichloromethane, dry the organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final 3-(halomethyl)-2-alkyl-4-arylquinolines by parallel preparative HPLC.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a standard method for evaluating the anticancer activity of the synthesized library.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in DMSO and then dilute with growth medium to the desired final concentrations. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) for each compound using a dose-response curve fitting software.
Visualizations
Parallel Synthesis and Screening Workflow
Caption: Workflow for parallel synthesis and biological evaluation.
Potential Signaling Pathway Targeted by Quinolines
Caption: Potential inhibition of the PI3K/Akt pathway by quinoline derivatives.
References
- 1. Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organicreactions.org [organicreactions.org]
In Vitro Evaluation of Novel 2-Cyclopropyl-4-(4-fluorophenyl)quinoline Analogs: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
Quinoline and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous approved drugs with diverse therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4][5][6] The quinoline scaffold is considered a "privileged structure" due to its ability to interact with various biological targets.[7][8] Structural modifications to the quinoline ring, such as the introduction of cyclopropyl and fluorophenyl groups, can modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced efficacy and target selectivity.[6][9] This document outlines key in vitro assays and protocols for the initial biological evaluation of novel 2-cyclopropyl-4-(4-fluorophenyl)quinoline analogs.
Potential Biological Activities
Based on the known activities of quinoline derivatives, the novel analogs could be evaluated for a range of biological effects, including:
-
Anticancer Activity: Many quinoline derivatives exhibit potent cytotoxic effects against various cancer cell lines.[10][11][12][13][14][15] Their mechanisms of action can include inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of key signaling pathways such as PI3K/Akt and EGFR.[1][12][16]
-
Antimicrobial Activity: The quinoline core is present in several antibacterial and antifungal agents.[17] Novel analogs can be screened against a panel of pathogenic bacteria and fungi.
-
Enzyme Inhibition: Quinolines are known to inhibit various enzymes, including kinases and monoamine oxidases (MAO).[1][9] The presence of the cyclopropyl moiety may suggest potential for MAO inhibition.[9]
Data Presentation
The cytotoxic activity of novel quinoline analogs is typically summarized by their half-maximal inhibitory concentration (IC50) values. This data should be presented in a clear, tabular format for easy comparison across different cell lines and with reference compounds.
Table 1: Hypothetical In Vitro Cytotoxicity Data for Novel Quinoline Analogs
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Analog-001 | MCF-7 | Breast Adenocarcinoma | 15.2 |
| A549 | Lung Adenocarcinoma | 22.8 | |
| U87-MG | Glioblastoma | 18.5 | |
| Analog-002 | MCF-7 | Breast Adenocarcinoma | 8.7 |
| A549 | Lung Adenocarcinoma | 12.1 | |
| U87-MG | Glioblastoma | 9.9 | |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 0.8 |
| (Reference) | A549 | Lung Adenocarcinoma | 1.2 |
| U87-MG | Glioblastoma | 1.0 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[7][10][11] It measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, U87-MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Novel quinoline analog stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[7][10]
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[7][10]
-
Compound Treatment: Prepare serial dilutions of the quinoline analogs in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.[10] Treat the cells with various concentrations of the compounds and incubate for a desired exposure time (e.g., 48 or 72 hours).[7]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[7][10]
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration using non-linear regression analysis.[10]
Visualizations
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Potential Signaling Pathway Modulation by Quinoline Analogs
Quinoline derivatives have been shown to interfere with various signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[16]
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 13. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and in vitro antiproliferative activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by reaction step.
Step 1: Friedländer Annulation for Quinoline Core Synthesis
The synthesis of the quinoline core typically involves the acid- or base-catalyzed condensation of 2-amino-4'-fluorobenzophenone with a β-ketoester bearing a cyclopropyl group, such as ethyl 3-cyclopropyl-3-oxopropanoate.
Issue 1: Low Yield of the Quinoline Precursor
-
Possible Cause 1: Inefficient Catalyst. The choice of catalyst is crucial for the success of the Friedländer synthesis.
-
Solution: While traditional methods use stoichiometric amounts of acid, catalytic amounts of a recyclable Lewis acid like Zn(OTf)₂ (5-10 mol%) can improve yields and simplify workup. Various solid acid catalysts, such as Montmorillonite K-10, zeolites, and nano-crystalline sulfated zirconia, have also been shown to be effective, with yields ranging from 75% to 89%.[1] Ionic liquids have also been employed as both catalyst and solvent, achieving high yields in short reaction times.[1]
-
-
Possible Cause 2: Harsh Reaction Conditions. High temperatures and strong acids can lead to side reactions and degradation of starting materials or products.[2]
-
Solution: Consider using milder reaction conditions. For instance, some catalysts allow the reaction to proceed at lower temperatures. Microwave irradiation has also been used to reduce reaction times and improve yields in Friedländer syntheses.[1]
-
-
Possible Cause 3: Incomplete Reaction.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before workup.
-
Issue 2: Formation of Impurities
-
Possible Cause 1: Self-condensation of the β-ketoester. This is a common side reaction, especially under basic conditions.
-
Solution: Carefully control the reaction temperature and the rate of addition of the base. Using a non-enolizable partner if possible or employing a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to quantitatively form the enolate can minimize self-condensation.
-
-
Possible Cause 2: Formation of regioisomers. If an unsymmetrical ketone is used, the formation of different regioisomers is possible.
-
Solution: While the typical precursors for this synthesis are designed to avoid this, should you use an alternative unsymmetrical ketone, catalyst selection and optimization of reaction conditions can influence the regiochemical outcome.
-
Step 2: Benzylic Bromination of the 3-Methylquinoline
This step involves the radical bromination of the methyl group at the 3-position of the quinoline ring to yield the desired bromomethyl product. A common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator.
Issue 1: Low Yield of this compound
A reported synthesis using NBS with UV light irradiation in a mixture of acetonitrile and carbon tetrachloride resulted in a low yield of 20%.[3][4]
-
Possible Cause 1: Inefficient Radical Initiation.
-
Solution: While UV light can be used, chemical radical initiators like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are commonly used and may be more efficient.[5] The choice and concentration of the initiator should be optimized.
-
-
Possible Cause 2: Inappropriate Solvent. Carbon tetrachloride, a traditional solvent for NBS brominations, is toxic and its use is restricted. Alternative solvents can influence the reaction outcome.
-
Solution: Acetonitrile, 1,2-dichloroethane, and cyclohexane are potential alternatives to carbon tetrachloride.[6] The solubility of NBS and the reaction kinetics will vary in different solvents, so optimization is necessary. One study on a similar benzylic bromination found that switching from CCl₄ to 1,2-dichlorobenzene improved the yield from 79% to 92% and reduced the reaction time.[7]
-
-
Possible Cause 3: Side Reactions.
-
Solution: See "Issue 2" below for a detailed breakdown of potential side reactions and their mitigation.
-
Issue 2: Formation of Side Products
-
Possible Cause 1: Over-bromination (Dibromination). The formation of the 3-(dibromomethyl) derivative is a common side reaction.
-
Solution: Use a controlled amount of NBS (close to 1 equivalent). Adding the NBS portion-wise can help maintain a low concentration of bromine radicals and improve selectivity for the mono-brominated product.
-
-
Possible Cause 2: Ring Bromination. Electrophilic aromatic substitution on the quinoline or the 4-fluorophenyl ring can occur, especially if the reaction conditions favor the formation of Br⁺.
-
Solution: Ensure the reaction is performed under strict radical conditions (absence of acid, presence of a radical initiator). Using non-polar solvents can disfavor electrophilic reactions.
-
-
Possible Cause 3: Impurities in NBS. Old or impure NBS can contain succinimide and bromine, which can lead to undesired side reactions.
-
Solution: Use freshly recrystallized NBS for best results.
-
Purification Challenges
Issue 1: Difficulty in Purifying the Final Product
-
Possible Cause 1: Basicity of the Quinoline Nitrogen. The basic nitrogen atom can cause tailing and poor separation on silica gel chromatography due to strong interactions with acidic silanol groups.[8]
-
Solution: Deactivate the silica gel by preparing the slurry in a solvent system containing a small amount of a tertiary amine like triethylamine (0.5-2%). Alternatively, use a less acidic stationary phase such as neutral or basic alumina.[8]
-
-
Possible Cause 2: Co-elution of Impurities. The product may have a similar polarity to starting material or side products.
-
Possible Cause 3: Instability of the Product. Bromomethyl compounds can be lachrymatory and may degrade upon prolonged exposure to moisture or heat.
-
Solution: Store the purified product under an inert atmosphere (nitrogen or argon) at 2-8°C.[3] Use the product in subsequent steps as soon as possible after purification.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A common route involves a two-step process:
-
Friedländer Annulation: Condensation of 2-amino-4'-fluorobenzophenone with a cyclopropyl β-ketoester (e.g., ethyl 3-cyclopropyl-3-oxopropanoate) to form 2-cyclopropyl-4-(4-fluorophenyl)-3-methylquinoline.
-
Benzylic Bromination: Radical bromination of the 3-methyl group using N-bromosuccinimide (NBS) and a radical initiator to yield the final product.
Q2: The reported yield for the bromination step is very low (20%). What are the key parameters to optimize for a better yield?
To improve the yield of the bromination step, focus on the following:
-
Radical Initiator: Experiment with different radical initiators (AIBN, BPO) and optimize their concentration.
-
Solvent: Replace carbon tetrachloride with less hazardous and potentially more effective solvents like 1,2-dichloroethane or acetonitrile.
-
NBS Quality and Addition: Use freshly recrystallized NBS and consider adding it in portions to the reaction mixture.
-
Temperature: Optimize the reaction temperature. While radical reactions are often run at reflux, a lower temperature might improve selectivity.[9]
-
Reaction Time: Monitor the reaction by TLC or GC/LC-MS to avoid prolonged reaction times that can lead to side product formation.
Q3: How can I effectively purify the final product?
Column chromatography on silica gel is a common method. To overcome challenges related to the basicity of the quinoline nitrogen, consider deactivating the silica gel with triethylamine. A typical mobile phase is a gradient of ethyl acetate in a non-polar solvent like heptane or hexanes.[3][4] Recrystallization from a suitable solvent system, such as ethyl acetate-petroleum ether, can also be an effective purification method.[10]
Q4: Is the final product, this compound, stable?
Bromomethyl derivatives can be reactive and may be sensitive to moisture and heat. It is recommended to store the compound under an inert atmosphere at refrigerated temperatures (2-8°C) and to use it promptly after synthesis and purification.[3]
Data Presentation
Table 1: Comparison of Catalytic Systems for Friedländer Quinoline Synthesis
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Zn(OTf)₂ (5-10 mol%) | Toluene | Reflux | 10 h | >80 (two steps) | [10] |
| Montmorillonite K-10 | Ethanol | Reflux | - | 75 | [1] |
| Zeolite | Ethanol | Reflux | - | 83 | [1] |
| Nano-crystalline Sulfated Zirconia | Ethanol | Reflux | - | 89 | [1] |
| [Msim][OOCCCl₃] (0.4 mol%) | Solvent-free | - | 45 min | 99 | [1] |
| SiO₂ Nanoparticles | Microwave | 100 | - | 93 | [1] |
| Li⁺-montmorillonite | Solvent-free | 100 | 0.5-2 h | 96 | [1] |
Note: Yields are for various quinoline syntheses via Friedländer annulation and may not be directly representative of the specific target molecule but indicate the efficacy of different catalytic systems.
Table 2: Solvents for Benzylic Bromination with NBS
| Solvent | Notes | Reference |
| Carbon Tetrachloride (CCl₄) | Traditional solvent, effective but toxic and environmentally harmful. | [7] |
| 1,2-Dichlorobenzene | Shown to improve yield and reduce reaction time compared to CCl₄ in a similar system. | [7] |
| Acetonitrile | A polar aprotic solvent that can be effective. | [6] |
| Cyclohexane | A non-polar alternative to CCl₄. | [6] |
| 1,2-Dichloroethane | A recommended replacement for CCl₄. | [6] |
Experimental Protocols
Protocol 1: Synthesis of 2-cyclopropyl-4-(4-fluorophenyl)-3-methylquinoline (Illustrative Friedländer Annulation)
Disclaimer: This is a general protocol based on typical Friedländer reaction conditions and should be adapted and optimized for the specific substrates.
-
To a solution of 2-amino-4'-fluorobenzophenone (1.0 eq) in a suitable solvent (e.g., toluene or ethanol), add ethyl 3-cyclopropyl-3-oxopropanoate (1.1 eq).
-
Add the chosen catalyst (e.g., Zn(OTf)₂ (0.1 eq) or p-toluenesulfonic acid (catalytic amount)).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using an acid catalyst, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired quinoline precursor.
Protocol 2: Synthesis of this compound
This protocol is adapted from a reported synthesis and resulted in a 20% yield.[3][4] Optimization is recommended.
-
Dissolve 2-cyclopropyl-4-(4-fluorophenyl)-3-methylquinoline (1.0 eq) in a mixture of acetonitrile and carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (2.1 eq).
-
Irradiate the reaction mixture with a UV lamp (e.g., 254 nm) at room temperature for an extended period (e.g., 4 days), monitoring the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in dichloromethane.
-
Wash the organic phase sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-heptane (1-10%) to afford the title compound.
Visualizations
Synthetic Pathway and Troubleshooting Logic
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 3-(Bromomethyl)-2-cyclopropyl-4-(4'-fluorophenyl)quinoline CAS#: 154057-56-4 [m.chemicalbook.com]
- 4. 3-(Bromomethyl)-2-cyclopropyl-4-(4'-fluorophenyl)quinoline | 154057-56-4 [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. theses.gla.ac.uk [theses.gla.ac.uk]
- 10. CN101747265A - Method for preparing 2-cyclopropyl-4-(4'-fluorophenyl) quinoline-3-methanol - Google Patents [patents.google.com]
Technical Support Center: Purification of Bromomethyl Quinoline Intermediates
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying bromomethyl quinoline intermediates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My bromomethyl quinoline intermediate is decomposing on the silica gel column. What can I do to prevent this?
A: Decomposition of quinoline derivatives on silica gel is a common problem, often due to the acidic nature of the stationary phase. The basic nitrogen atom in the quinoline ring can interact with acidic silanol groups on the silica surface, leading to degradation.[1] Here are several strategies to mitigate this issue:
-
Deactivate the Silica Gel: Neutralize the acidic sites by preparing a slurry of the silica gel in your chosen eluent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine.[1][2]
-
Use an Alternative Stationary Phase: If deactivating silica gel is insufficient, consider a less acidic stationary phase.[1][2] Good alternatives include neutral or basic alumina and Florisil.[1][2]
-
Minimize Contact Time: Employ flash chromatography with a shorter, wider column to reduce the time your compound spends in contact with the stationary phase.[1] Running the column at a lower temperature (e.g., in a cold room) may also slow decomposition.[2]
Q2: I am struggling to separate the desired bromomethyl quinoline from isomers or other closely related impurities. How can I improve the separation?
A: Isomers often have very similar polarities, making their separation by column chromatography challenging.[1] To enhance resolution, consider the following approaches:
-
Optimize the Mobile Phase: Systematically screen various solvent systems using Thin Layer Chromatography (TLC). A common starting point is a mixture of ethyl acetate and hexanes or dichloromethane and hexanes.[1][3] Adjust the solvent ratio to achieve an Rf value of approximately 0.3-0.4 for your target compound.
-
Use Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the column run. This can help separate compounds with very similar polarities.[1]
-
Consider High-Performance Liquid Chromatography (HPLC): For difficult separations or when very high purity is required, preparative HPLC is a powerful technique due to its high resolution.[4]
Q3: My compound is streaking or "tailing" during TLC analysis and column chromatography. What causes this and how can I fix it?
A: Tailing is frequently caused by the interaction of the basic quinoline nitrogen with acidic sites on the silica gel.[2] This leads to poor peak shape and inefficient separation.
-
Add a Basic Modifier: As with preventing decomposition, adding a small amount of triethylamine or pyridine (0.5-2%) to your eluent can block the active sites on the silica gel, resulting in improved peak shape.[1][2]
-
Check for Overloading: Ensure you are not loading too much crude material onto your TLC plate or column. A general guideline for column chromatography is to use a ratio of at least 30:1 of silica gel to crude material by weight.[1]
Q4: What are the most common impurities I should expect, and how do I identify them?
A: The impurities in your crude product will depend on the synthetic route. Common impurities include:
-
Unreacted Starting Materials: Such as the corresponding methyl quinoline or the brominating agent.[5][6]
-
Isomeric Byproducts: Positional isomers that may form during the synthesis.[5][6]
-
Over-brominated Products: Such as dibromomethyl or ring-brominated species.[7]
-
Degradation Products: Compounds resulting from harsh reaction conditions.[5]
These impurities can be identified and their levels quantified using analytical techniques like HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][6]
Data Presentation: Purification Parameters
The following tables summarize typical parameters for the purification of bromomethyl quinoline intermediates.
Table 1: Column Chromatography Solvent Systems
| Stationary Phase | Eluent System (v/v) | Target Rf (TLC) | Notes |
| Silica Gel | Ethyl Acetate / Hexanes (e.g., 1:5 to 1:1) | ~0.3-0.4 | A standard system for many quinoline derivatives.[3] |
| Silica Gel (+1% NEt₃) | Dichloromethane / Methanol (e.g., 99:1) | ~0.3 | Addition of triethylamine (NEt₃) minimizes tailing.[1] |
| Alumina (Neutral) | Ethyl Acetate / Hexanes (e.g., 1:6) | ~0.4 | A good alternative for acid-sensitive compounds.[8] |
Table 2: Recrystallization Solvents
| Solvent/Solvent System | Purity Achieved (Example) | Notes |
| Ethanol | >94% | Effective for polar quinoline derivatives.[9] |
| Ethyl Acetate / Hexanes | >95% | A common solvent pair for inducing crystallization.[3] |
| Alcohol (Ethanol or Isopropanol) Pulping/Slurry | 96-98% | Useful for removing minor impurities from a crude solid.[7] |
Table 3: Comparison of Primary Purification Techniques
| Technique | Typical Purity | Scalability | Key Advantage | Key Disadvantage |
| Column Chromatography | 95-99% | Lab Scale | High resolution for complex mixtures.[10] | Can cause decomposition of sensitive compounds.[1] |
| Recrystallization | >98% | Lab to Pilot Scale | Cost-effective and can yield very high purity.[10] | Requires a solid material; potential for product loss in mother liquor. |
| Acid-Base Extraction | <95% (Initial Cleanup) | Highly Scalable | Excellent for initial removal of non-basic impurities.[10] | Generally insufficient for removing isomeric impurities. |
Experimental Protocols
Protocol 1: Flash Column Chromatography with Deactivated Silica Gel
-
Preparation of Eluent and Slurry:
-
Determine an appropriate mobile phase using TLC (e.g., 1:4 Ethyl Acetate/Hexanes).
-
Prepare the bulk mobile phase and add triethylamine to a final concentration of 1% (v/v).
-
In a beaker, create a slurry by mixing silica gel with the triethylamine-containing eluent until a pourable consistency is achieved. A common ratio is ~1.5 mL of solvent per gram of silica.
-
-
Packing the Column:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[11]
-
Pour the silica gel slurry into the column. Use a funnel to avoid coating the sides.
-
Gently tap the column to ensure even packing and remove any air bubbles. Open the stopcock to drain some solvent, allowing the silica to pack down. Do not let the top of the silica bed run dry.[12]
-
-
Loading the Sample:
-
Dissolve the crude bromomethyl quinoline in a minimal amount of the column eluent or dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to obtain a dry, free-flowing powder.
-
Carefully add the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.[1]
-
Collect fractions in an ordered array of test tubes.
-
-
Fraction Analysis:
-
Monitor the elution process by spotting collected fractions on TLC plates and visualizing under UV light.
-
Combine the fractions that contain the pure product.[1]
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified bromomethyl quinoline.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Dissolution:
-
Place the crude material in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. Keep the solution heated (e.g., on a hot plate) and stir continuously.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask can slow the cooling rate, often leading to larger, purer crystals.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Dry the purified crystals under a vacuum to remove all residual solvent.
-
Visualizations: Workflows and Logic Diagrams
Caption: General workflow for the purification of bromomethyl quinoline intermediates.
Caption: Troubleshooting guide for common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. acgpubs.org [acgpubs.org]
- 10. benchchem.com [benchchem.com]
- 11. orgsyn.org [orgsyn.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the radical bromination of the methyl group at the 3-position of the quinoline core.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective radical initiation. | - Ensure the UV lamp is functional and emitting at the correct wavelength (e.g., 254 nm). - Add a radical initiator such as AIBN (azobisisobutyronitrile) or benzoyl peroxide (BPO) in catalytic amounts. - Increase the reaction temperature to reflux if using a thermal initiator. |
| 2. Insufficient reaction time. | - The reaction can be slow; monitor progress using TLC or HPLC and extend the reaction time if necessary.[1][2] | |
| 3. Degradation of reagents. | - Use freshly recrystallized N-Bromosuccinimide (NBS). - Ensure solvents are anhydrous. | |
| Formation of Di-brominated Byproduct | 1. Excess of brominating agent. | - Carefully control the stoichiometry of NBS; use no more than 1.1 equivalents. - Add the NBS portion-wise over the course of the reaction to maintain a low concentration. |
| 2. Prolonged reaction time after starting material is consumed. | - Monitor the reaction closely and stop it once the starting material is consumed. | |
| Bromination on the Aromatic Ring | 1. Presence of ionic conditions. | - Ensure the reaction is performed under strict radical conditions (non-polar solvent, radical initiator). - Avoid acidic impurities that can promote electrophilic aromatic substitution. |
| 2. Use of an inappropriate brominating agent. | - NBS is generally selective for the benzylic position. Using molecular bromine (Br₂) without a radical initiator can lead to aromatic bromination.[3] | |
| Complex Mixture of Byproducts | 1. High reaction temperature. | - Perform the reaction at room temperature with photo-initiation to increase selectivity.[1][2] |
| 2. Inappropriate solvent. | - Carbon tetrachloride is effective but toxic.[1][2] Consider alternative non-polar solvents like cyclohexane or trifluoromethylbenzene. Acetonitrile can also be used.[1][2] | |
| Difficulty in Product Purification | 1. Co-elution of byproducts. | - Optimize column chromatography conditions (e.g., gradient elution, different solvent systems). - Consider recrystallization as an alternative or additional purification step. |
| 2. Presence of unreacted NBS or succinimide. | - Wash the crude product with an aqueous solution of sodium thiosulfate to remove unreacted bromine and NBS, followed by a wash with aqueous sodium bicarbonate to remove succinimide.[1] |
Frequently Asked Questions (FAQs)
Q1: The reported yield for this synthesis is only 20%. How can I improve this?
A1: Several factors can be optimized to improve the yield. Consider the following:
-
Radical Initiator: While UV light is used for initiation, adding a chemical radical initiator like AIBN or benzoyl peroxide can increase the efficiency of radical formation and potentially improve the yield.[4]
-
Temperature Control: The reaction is reported to be carried out at room temperature.[1][2] Maintaining a consistent and slightly elevated temperature (e.g., 40-50 °C) with controlled UV irradiation might accelerate the reaction without promoting side reactions.
-
Solvent Choice: While a mixture of acetonitrile and carbon tetrachloride has been used, carbon tetrachloride is highly toxic.[1][2] Exploring other solvents like cyclohexane or chlorobenzene might offer a better safety profile and comparable or improved yields.[5]
-
Stoichiometry and Addition of NBS: Precise control of NBS stoichiometry is crucial to avoid over-bromination.[6] Adding NBS in small portions throughout the reaction can help maintain a low, steady concentration of bromine radicals, which can improve selectivity and yield.
Q2: I am observing a significant amount of a byproduct with a higher molecular weight. What could it be and how can I avoid it?
A2: A higher molecular weight byproduct is likely the di-brominated product, 3-(dibromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline. This occurs when the desired mono-brominated product undergoes a second radical bromination. To minimize its formation:
-
Use a strict 1:1 to 1:1.1 molar ratio of the starting material to NBS.[6]
-
Monitor the reaction progress by TLC or HPLC and stop the reaction as soon as the starting material is consumed.
-
Consider a lower reaction temperature to increase the selectivity of the bromination.
Q3: Is UV irradiation necessary for this reaction? Can I use a thermal initiator alone?
A3: Benzylic bromination using NBS can be initiated by either UV light or heat.[3] If you do not have a suitable UV lamp, you can use a thermal initiator like AIBN or benzoyl peroxide and heat the reaction mixture to reflux in a solvent like cyclohexane.[4] However, photochemical initiation at lower temperatures often provides better selectivity and minimizes thermal degradation of products.[5]
Q4: What is the best way to monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/heptane) to achieve good separation between the starting material, the desired product, and any byproducts. The starting material should have a different Rf value than the brominated product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Q5: What are the key safety precautions for this experiment?
A5:
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Carbon tetrachloride is a known carcinogen and is harmful to the environment; its use should be avoided if possible.[7] If used, handle it with extreme caution in a well-ventilated fume hood. Other solvents like acetonitrile and dichloromethane are also hazardous and should be handled appropriately.
-
UV Radiation: Protect your eyes and skin from exposure to UV radiation from the lamp.
Experimental Protocols
Standard Protocol for this compound Synthesis
This protocol is based on the literature and serves as a baseline for optimization.[1][2]
-
Reaction Setup: In a quartz reaction vessel, dissolve 3-methyl-2-cyclopropyl-4-(4-fluorophenyl)quinoline (1.0 eq) in a mixture of acetonitrile and carbon tetrachloride (4:1 v/v).
-
Addition of Reagent: Add N-Bromosuccinimide (NBS) (1.1 eq).
-
Reaction Conditions: Stir the mixture at room temperature and irradiate with a 254 nm UV lamp.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (this may take several days).
-
Workup:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in heptane.
Visualizations
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
- 1. 3-(Bromomethyl)-2-cyclopropyl-4-(4'-fluorophenyl)quinoline CAS#: 154057-56-4 [m.chemicalbook.com]
- 2. 3-(Bromomethyl)-2-cyclopropyl-4-(4'-fluorophenyl)quinoline | 154057-56-4 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. Continuous photochemical benzylic bromination using in situ generated Br 2 : process intensification towards optimal PMI and throughput - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03662H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
stability of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline under storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline. The information is presented in a question-and-answer format to address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on available data for similar compounds, it is recommended to store this compound under an inert gas, such as nitrogen or argon, at a temperature of 2-8°C.[1] This precaution helps to minimize degradation from atmospheric moisture and oxygen. The compound should also be protected from light, as quinoline derivatives are often light-sensitive.[2][3]
Q2: What are the potential signs of degradation of this compound?
A2: While specific degradation products for this compound are not extensively documented in publicly available literature, general signs of degradation for quinoline derivatives include a change in color, such as turning yellow or brown upon exposure to light and air.[2][3] The presence of impurities can be confirmed by analytical techniques like HPLC.
Q3: What are the likely degradation pathways for this molecule?
A3: Given its chemical structure, two primary degradation pathways are plausible:
-
Hydrolysis of the Bromomethyl Group: The bromomethyl group is susceptible to hydrolysis, which would replace the bromine atom with a hydroxyl group, forming the corresponding alcohol.
-
Oxidation of the Quinoline Ring: The quinoline ring system can be susceptible to oxidation, leading to the formation of N-oxides or other oxidation products, especially when exposed to air and light.
Q4: Is this compound sensitive to light?
A4: Yes, quinoline and its derivatives are generally known to be sensitive to light.[2][3] Exposure to light, particularly UV light, can lead to photodegradation. Therefore, it is crucial to store the compound in amber vials or other light-protecting containers and to handle it in a low-light environment.
Q5: How can I assess the stability of my sample of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the purity and degradation of the compound. This involves developing an HPLC method that can separate the parent compound from any potential degradation products. Comparing the chromatograms of a fresh sample with an aged or stressed sample will reveal the extent of degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in color of the solid compound (e.g., yellowing) | Exposure to light and/or air. | Store the compound in an amber, airtight container, purged with inert gas (e.g., nitrogen or argon), and keep it in a dark, refrigerated (2-8°C) location. |
| Appearance of new peaks in HPLC analysis | Chemical degradation of the compound. | Conduct a forced degradation study to identify potential degradation products and understand the degradation pathways. Optimize storage conditions to minimize degradation. |
| Decreased peak area of the main compound in HPLC | Degradation of the compound. | Re-evaluate storage and handling procedures. Ensure the compound is not exposed to high temperatures, light, or reactive chemicals. |
| Inconsistent experimental results | Use of a degraded compound. | Always use a fresh, properly stored sample for experiments. Verify the purity of the compound by HPLC before use. |
Experimental Protocols
Stability-Indicating HPLC-UV Method (General Protocol)
This protocol provides a general starting point for developing a stability-indicating HPLC method for this compound. Method optimization will be required.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point for quinoline derivatives.
Example Gradient Program:
| Time (min) | % Acetonitrile | % Water (0.1% Formic Acid) |
| 0 | 40 | 60 |
| 20 | 90 | 10 |
| 25 | 90 | 10 |
| 26 | 40 | 60 |
| 30 | 40 | 60 |
Detection:
-
UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or 270 nm).
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare working standards and samples by diluting the stock solution with the mobile phase.
-
Inject the samples onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks and a decrease in the area of the main peak over time or under stress conditions.
Forced Degradation Study (General Protocol)
Forced degradation studies are essential to understand the stability of a drug substance and to develop a stability-indicating method.[4]
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at room temperature and 60°C.
-
Base Hydrolysis: 0.1 M NaOH at room temperature and 60°C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid compound at a suitable temperature (e.g., 80°C).
-
Photostability: Exposing the compound to light (ICH Q1B guidelines).
Procedure:
-
Prepare solutions of the compound in the respective stress media.
-
Incubate the solutions for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it with the mobile phase.
-
Analyze the samples by the developed HPLC-UV method.
-
Characterize the major degradation products using techniques like LC-MS/MS and NMR.
Visualizations
References
identification of byproducts in the synthesis of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline, a key intermediate in the manufacturing of Pitavastatin.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, offering potential causes and recommended solutions.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Incomplete Reduction of the Ester Precursor: The starting material, ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate, may not be fully converted to the alcohol intermediate, [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol. | - Optimize Reducing Agent: Ensure the appropriate molar excess of the reducing agent (e.g., KBH₄/ZnCl₂ or KBH₄/MgCl₂) is used. The reaction may require heating to reflux to go to completion.[1] - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before workup. |
| Inefficient Bromination: The conversion of the alcohol intermediate to the final brominated product may be incomplete. | - Choice of Brominating Agent: N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) or photochemical irradiation is a common method.[2] Alternatively, phosphorus tribromide (PBr₃) can be used. The choice of reagent and conditions can significantly impact yield. - Control of Reaction Conditions: Benzylic bromination with NBS is sensitive to reaction conditions. Ensure the reaction is performed in a suitable solvent (e.g., carbon tetrachloride or acetonitrile) and at the appropriate temperature to favor the desired reaction pathway.[2] |
| Product Degradation: The brominated product can be sensitive to light and heat, leading to degradation and lower yields. | - Minimize Exposure: Protect the reaction mixture and the isolated product from light. - Temperature Control: Avoid excessive temperatures during the reaction and purification steps. |
| Side Reactions in Friedländer Synthesis: If synthesizing the quinoline core from scratch, side reactions such as self-condensation of the ketone starting material can reduce the yield of the desired quinoline precursor.[3] | - Use of a Non-enolizable Partner: If possible, select a ketone that cannot enolize. - Controlled Addition of Base: Careful control of the reaction temperature and the rate of base addition can minimize self-condensation.[3] |
Problem 2: Presence of Significant Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Unreacted Starting Material: Incomplete reaction can lead to the presence of the starting ester or the alcohol intermediate in the final product. | - Reaction Monitoring: Use TLC or HPLC to monitor the reaction and ensure full consumption of the starting material before proceeding to the next step or workup. |
| Over-bromination: The reaction conditions may be too harsh, leading to the formation of di-brominated or other over-brominated species. | - Stoichiometry of NBS: Use a controlled amount of NBS (typically 1.0-1.2 equivalents) to minimize over-bromination. - Reaction Time: Avoid unnecessarily long reaction times. |
| Formation of Succinimide Byproducts: When using NBS, succinimide is a major byproduct that needs to be removed. | - Aqueous Workup: Succinimide is water-soluble and can be removed by washing the organic layer with water during the workup. |
| Formation of Quinoline N-oxide: Oxidation of the quinoline nitrogen can occur, especially if oxidizing agents are present or during prolonged exposure to air. | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts to expect in the synthesis of this compound?
A1: The most common byproducts are typically related to incomplete reactions or side reactions of the reagents used. These can include:
-
[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol: The immediate precursor to the final product, resulting from incomplete bromination.
-
Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate: The starting material for the reduction step, present if the reduction is incomplete.
-
3-(Dibromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline: An over-bromination product.
-
Succinimide: A byproduct from the use of NBS as the brominating agent.
-
Quinoline N-oxide derivative: Formed by the oxidation of the quinoline nitrogen.
Q2: How can I best purify the final product?
A2: Purification is typically achieved through a combination of techniques:
-
Aqueous Workup: Washing the crude product with a saturated solution of sodium bicarbonate can remove acidic impurities, and a wash with sodium thiosulfate can remove any remaining bromine.
-
Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the desired product from byproducts and unreacted starting materials. A gradient elution with a non-polar solvent (e.g., heptane or hexane) and a more polar solvent (e.g., ethyl acetate) is commonly used.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product.
Q3: What analytical techniques are most suitable for identifying byproducts in this synthesis?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for separating and quantifying the main product and various impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify the molecular weights of the separated components, aiding in the structural elucidation of unknown byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and for identifying the structures of isolated impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can help identify the functional groups present in the product and any impurities.
Data Presentation
The following table summarizes the potential byproducts that may be identified during the synthesis of this compound. The relative amounts of these byproducts are highly dependent on the specific reaction conditions and the purity of the starting materials.
| Byproduct/Impurity | Potential Origin | Typical Analytical Identification Method |
| [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol | Incomplete bromination | HPLC, LC-MS, NMR |
| Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate | Incomplete reduction | HPLC, LC-MS, NMR |
| 3-(Dibromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline | Over-bromination | LC-MS, NMR |
| Succinimide | Byproduct of NBS bromination | Removed during aqueous workup |
| 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde | Potential impurity in starting material or from side reaction | HPLC, LC-MS, NMR |
| Quinoline N-oxide derivative | Oxidation of the quinoline nitrogen | LC-MS, NMR |
Experimental Protocols
1. Synthesis of [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol (Alcohol Intermediate) [1][4]
-
Materials:
-
Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate
-
Sodium borohydride (NaBH₄)
-
Zinc chloride (ZnCl₂) or Magnesium chloride (MgCl₂)
-
Tetrahydrofuran (THF), anhydrous
-
Toluene
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF, zinc chloride (or magnesium chloride), and sodium borohydride.
-
Stir the suspension at room temperature for a specified time (e.g., 2 hours).
-
Dissolve the ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate in toluene and add it dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench carefully with methanol.
-
Filter the mixture and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or used directly in the next step.
-
2. Synthesis of this compound (Final Product) [2]
-
Materials:
-
[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN)
-
-
Procedure:
-
Dissolve the alcohol intermediate in carbon tetrachloride or acetonitrile in a round-bottom flask.
-
Add N-bromosuccinimide and the radical initiator to the solution.
-
Heat the mixture to reflux and irradiate with a UV lamp (if using photochemical initiation).
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Mandatory Visualization
Caption: Synthetic pathway and potential byproduct formation.
This technical support guide is intended for informational purposes and should be used in conjunction with established laboratory safety practices and a thorough literature review. Experimental conditions may require optimization based on specific laboratory setups and reagent quality.
References
- 1. CN101747265A - Method for preparing 2-cyclopropyl-4-(4'-fluorophenyl) quinoline-3-methanol - Google Patents [patents.google.com]
- 2. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. CN103483252A - Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol - Google Patents [patents.google.com]
Technical Support Center: Optimizing Witt-ig Reaction Conditions for Bromomethyl Heterocycles
Welcome to the technical support center for optimizing Wittig reactions with bromomethyl heterocycles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in Wittig reactions involving bromomethyl heterocycles?
A1: Low yields in these reactions can stem from several factors:
-
Instability of the phosphonium ylide: Ylides derived from certain electron-rich heterocycles, such as pyrrole and indole, can be unstable, leading to decomposition before they can react with the carbonyl compound.[1]
-
Difficulty in ylide formation: Incomplete deprotonation of the phosphonium salt is a common issue. This can be due to an insufficiently strong base or the presence of acidic protons elsewhere in the molecule.
-
Side reactions: The heterocyclic ring itself can sometimes participate in side reactions, especially if it contains reactive functional groups.
-
Steric hindrance: A sterically hindered aldehyde or ketone, or a bulky heterocyclic group, can slow down the reaction and reduce the yield.[2]
-
Product instability: The resulting vinyl heterocycle may be unstable under the reaction or workup conditions, particularly with electron-donating groups on the heterocycle which can increase the reactivity of the newly formed double bond.[1]
Q2: How does the choice of base impact the success of the reaction?
A2: The choice of base is critical and depends on the stability of the ylide you are generating.
-
For non-stabilized ylides (e.g., from simple alkyl or heterocyclylmethyl halides), very strong bases are required for complete deprotonation. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and sodium amide (NaNH₂).[2]
-
For stabilized ylides (where the carbanion is stabilized by an electron-withdrawing group), weaker bases like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) can be sufficient.
-
It's important to note that the counterion of the base (e.g., Li⁺, Na⁺, K⁺) can also influence the stereoselectivity of the reaction.
Q3: What solvents are recommended for Wittig reactions with bromomethyl heterocycles?
A3: The choice of solvent is crucial for ensuring the solubility of the reactants and intermediates, as well as for influencing the reaction rate and stereoselectivity.
-
Anhydrous aprotic solvents are generally preferred to prevent quenching of the highly basic ylide.
-
Tetrahydrofuran (THF) and diethyl ether are the most common solvents.[3]
-
Dimethyl sulfoxide (DMSO) can be used, particularly for less reactive ylides, but it can complicate product purification.
-
For some "salt-free" Wittig reactions, non-polar solvents like toluene or benzene are used.
Q4: How can I improve the stereoselectivity (E/Z ratio) of my reaction?
A4: The stereochemical outcome of the Wittig reaction is largely determined by the stability of the ylide:
-
Non-stabilized ylides typically lead to the formation of the (Z)-alkene (cis).
-
Stabilized ylides generally favor the formation of the (E)-alkene (trans).[3]
-
To favor the (E)-alkene with non-stabilized ylides, the Schlosser modification can be employed, which involves the use of a second equivalent of an organolithium reagent at low temperature.[1]
Q5: What are some effective methods for removing the triphenylphosphine oxide byproduct?
A5: The removal of triphenylphosphine oxide is a common challenge in the purification of Wittig reaction products. Several methods can be employed:
-
Crystallization: If the desired product is a solid, recrystallization can be effective as triphenylphosphine oxide is often soluble in common organic solvents.
-
Column chromatography: This is a widely used method, though it can be tedious.
-
Precipitation: Triphenylphosphine oxide is poorly soluble in non-polar solvents like hexane or diethyl ether. Triturating the crude product with these solvents can cause the byproduct to precipitate.
-
Conversion to a salt: Reacting the crude mixture with zinc chloride can form a complex with triphenylphosphine oxide, which can then be removed by filtration.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No reaction or very low conversion | 1. Incomplete ylide formation. 2. Ylide is unstable and decomposes. 3. Carbonyl compound is unreactive (e.g., sterically hindered ketone). | 1. Use a stronger base (e.g., n-BuLi, NaHMDS). Ensure anhydrous conditions. 2. Generate the ylide at low temperature (-78 °C) and add the carbonyl compound immediately. 3. Consider using the more reactive Horner-Wadsworth-Emmons (HWE) reaction.[5][6] |
| Low yield of desired alkene | 1. Ylide decomposition. 2. Product instability. 3. Side reactions involving the heterocycle. | 1. Optimize reaction time and temperature; generate ylide in the presence of the aldehyde. 2. For electron-rich heterocycles, consider using milder workup conditions. Protecting groups on the heterocycle might be necessary.[1] 3. Analyze byproducts to identify side reactions and adjust conditions accordingly (e.g., lower temperature, different base). |
| Formation of unexpected byproducts | 1. Reaction of the base with other functional groups. 2. Epimerization or rearrangement of the product. | 1. Use a non-nucleophilic base (e.g., KHMDS, LDA). 2. Use milder reaction and purification conditions. |
| Difficulty in purifying the product | 1. Co-elution of the product and triphenylphosphine oxide during chromatography. 2. Product is an oil or difficult to crystallize. | 1. See FAQ Q5 for methods to remove triphenylphosphine oxide. 2. Consider derivatization to a crystalline solid for purification, followed by deprotection. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize reported yields for the Wittig reaction of various bromomethyl heterocycles with different carbonyl compounds under varying conditions. This data is intended to serve as a starting point for reaction optimization.
Table 1: Wittig Reaction of (Heterocyclylmethyl)triphenylphosphonium Bromides with Aldehydes
| Heterocycle | Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Picolyl | Benzaldehyde | n-BuLi | THF | RT | 85 | [General protocol, yield is illustrative] |
| 3-Furylmethyl | 4-Nitrobenzaldehyde | NaH | DMF | 80 | 78 | [General protocol, yield is illustrative] |
| 2-Thienylmethyl | 2-Naphthaldehyde | t-BuOK | THF | 0 to RT | 92 | [General protocol, yield is illustrative] |
| 2-Thiazolylmethyl | Cyclohexanecarboxaldehyde | NaOMe | MeOH | RT | 65 | [General protocol, yield is illustrative] |
Table 2: Wittig Reaction of (Heterocyclylmethyl)triphenylphosphonium Bromides with Ketones
| Heterocycle | Ketone | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Picolyl | Acetophenone | n-BuLi | THF | Reflux | 60 | [General protocol, yield is illustrative] |
| 3-Furylmethyl | Cyclopentanone | NaH | DMSO | 60 | 55 | [General protocol, yield is illustrative] |
| 2-Thienylmethyl | 2-Adamantanone | t-BuOK | Toluene | 110 | 40 | [General protocol, yield is illustrative] |
Note: The yields presented in these tables are based on general literature protocols and may vary depending on the specific substrate and experimental setup.
Experimental Protocols
General Protocol for the Synthesis of (Heterocyclylmethyl)triphenylphosphonium Bromide
-
To a solution of the corresponding bromomethyl heterocycle (1.0 eq) in anhydrous toluene or acetonitrile (0.5 M), add triphenylphosphine (1.05 eq).
-
Heat the mixture to reflux for 4-24 hours. The progress of the reaction can be monitored by the precipitation of the phosphonium salt.
-
Cool the reaction mixture to room temperature and then to 0 °C.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted triphenylphosphine.
-
Dry the phosphonium salt under vacuum. The product is typically used without further purification.
General Protocol for the Wittig Reaction with Bromomethyl Heterocycles (using n-BuLi)
-
To a stirred suspension of the (heterocyclylmethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF (0.2 M) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add n-butyllithium (1.1 eq, solution in hexanes) dropwise. The formation of the ylide is often indicated by a color change (typically to deep red, orange, or yellow).
-
Stir the resulting mixture at 0 °C for 1 hour.
-
Cool the reaction mixture to -78 °C and add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization to remove triphenylphosphine oxide.
Visualizations
Caption: General mechanism of the Wittig reaction.
Caption: Experimental workflow for the Wittig reaction.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. weixgroup.chem.wisc.edu [weixgroup.chem.wisc.edu]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Yield in Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of common quinoline synthesis methodologies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during your experiments.
General Troubleshooting
Question 1: My quinoline synthesis reaction is resulting in a very low yield or no product at all. What are the most common general causes to investigate first?
Low yields in quinoline synthesis can often be traced back to a few common factors across various named reactions. Before delving into method-specific issues, consider the following:
-
Reagent Purity and Stoichiometry: Ensure all starting materials are pure and dry. The presence of water, especially in acid-catalyzed reactions, can inhibit the reaction.[1] Verify that the stoichiometry of your reactants is correct.
-
Reaction Conditions:
-
Temperature: Many quinoline syntheses require heating.[1] However, excessively high temperatures can lead to decomposition and tar formation, while temperatures that are too low may result in an incomplete reaction.[1]
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time. Prolonged reaction times can sometimes lead to product degradation.[2]
-
-
Catalyst Choice and Concentration: The selection of an acid or base catalyst is highly dependent on the specific synthesis and substrates.[1] An inappropriate catalyst may not only be ineffective but could also promote side reactions.[1]
-
Substrate Reactivity: The electronic properties of your starting materials, particularly substituted anilines, play a crucial role. Electron-withdrawing groups on the aniline ring can deactivate it, making the cyclization step more difficult and leading to lower yields.[1][3][4]
-
Mixing: Inefficient stirring can lead to localized overheating (hotspots) and an uneven reaction, which often promotes the formation of tarry byproducts.[1][5]
Method-Specific Troubleshooting Guides
This section provides detailed troubleshooting for specific quinoline synthesis reactions.
Skraup Synthesis
Question 2: My Skraup synthesis is highly exothermic, difficult to control, and produces a significant amount of tar. How can I improve the yield and safety?
The vigorous and often violent nature of the Skraup reaction is a primary cause of low yields and tar formation.[5][6] Here are key strategies to mitigate these issues:
-
Use a Moderator: The addition of a moderating agent like ferrous sulfate (FeSO₄) is crucial to control the reaction's exothermicity.[1][5] Ferrous sulfate is believed to act as an oxygen carrier, allowing for a smoother oxidation step.[5]
-
Controlled Reagent Addition and Temperature:
-
Slowly and carefully add concentrated sulfuric acid while cooling the reaction mixture in an ice bath to manage the initial exotherm.[1]
-
Begin heating the mixture gently. Once the reaction starts to boil, remove the external heat source. The reaction's own heat should sustain the reflux. Reapply heat only after the initial vigorous phase subsides.[4][7]
-
-
Efficient Mixing: Use a robust mechanical stirrer, especially for larger scale reactions, to ensure homogenous mixing and prevent localized overheating.[4]
-
Purification: The most effective method to separate the volatile quinoline product from the non-volatile tar is steam distillation of the basified reaction mixture.[1][7]
| Parameter | Condition | Purpose |
| Moderator | Ferrous Sulfate (FeSO₄) | Controls the violent exothermic reaction.[5] |
| Acid Addition | Slow addition of H₂SO₄ with cooling | Manages initial heat generation.[1] |
| Heating | Gentle initial heating, then removal of external heat | Allows the reaction's exotherm to sustain reflux initially.[4][7] |
| Purification | Steam Distillation | Separates volatile quinoline from non-volatile tar.[1][7] |
Doebner-von Miller Synthesis
Question 3: I am experiencing very low yields and significant tar/polymer formation in my Doebner-von Miller reaction. What is the cause and how can I prevent it?
The most common side reaction in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material, leading to tar formation and reduced yields.[3][8][9]
-
Employ a Biphasic Solvent System: This is a highly effective strategy to minimize polymerization.[1][8] By sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene), its self-polymerization in the acidic aqueous phase is drastically reduced.[3][9][10]
-
Optimize Acid Catalyst: While strong acids are necessary, excessively harsh conditions can accelerate tar formation.[3] Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance.[2][3]
-
Control Reaction Temperature: Excessive heat can promote polymerization.[3] Maintain the lowest effective temperature for the reaction to proceed.
-
Gradual Reagent Addition: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can help control the reaction and minimize polymerization.[2][9]
| Catalyst Type | Examples | Potential Impact on Yield |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH, TFA | Commonly used, but concentration needs optimization to avoid excessive tar formation.[2][11] |
| Lewis Acids | SnCl₄, Sc(OTf)₃, ZnCl₂, Hf(OTf)₄ | Can be effective and sometimes milder, potentially reducing polymerization.[2][11] |
Friedländer Synthesis
Question 4: My Friedländer synthesis is giving a low yield. What specific parameters can I optimize?
The Friedländer synthesis is highly dependent on reaction conditions, and low yields can often be rectified by careful optimization.[1]
-
Catalyst Choice: This reaction can be catalyzed by acids or bases. If a standard catalyst like p-TsOH or KOH is not effective, consider screening Lewis acids (e.g., ZnCl₂, In(OTf)₃) or exploring more modern catalysts.[1][12]
-
Temperature Control: While often requiring heat, some modern catalysts can facilitate the reaction at ambient temperatures.[1] If you observe decomposition of your starting materials or product, try lowering the reaction temperature.[1]
-
Side Reactions: The most common side reaction, particularly under basic conditions, is the self-condensation (aldol condensation) of the ketone reactant.[1][13] To minimize this, you can try slowly adding the ketone to the reaction mixture or switch to an acid catalyst.[1] Using an imine analog of the o-aminoaryl aldehyde or ketone can also prevent this side reaction.[13][14]
| Catalyst | Conditions | Typical Yield (%) |
| KOH | Ethanol, Reflux | ~85-95% |
| p-Toluenesulfonic acid | Toluene, Reflux | ~80-90% |
| Iodine (I₂) | Solvent-free, 120°C | ~90-98% |
| Neodymium(III) nitrate | Solvent-free, 120°C | ~85-95% |
Note: Yields are substrate-dependent and the above are illustrative examples.
Combes Synthesis
Question 5: My Combes synthesis is resulting in a low yield. What are the critical factors to consider?
Low yields in the Combes synthesis can often be attributed to incomplete condensation or cyclization steps.[15]
-
Catalyst/Dehydrating Agent: The reaction is typically acid-catalyzed. While concentrated sulfuric acid is common, using a more effective dehydrating agent and catalyst, such as a polyphosphoric ester (PPE), can improve efficiency.[15][16]
-
Steric Hindrance: The steric effects of substituents on both the aniline and the β-diketone can significantly impact the rate-determining electrophilic aromatic annulation step.[15][16] If possible, selecting less sterically hindered starting materials may improve yields.[15]
Conrad-Limpach Synthesis
Question 6: I am struggling to get a good yield in the thermal cyclization step of the Conrad-Limpach synthesis. What can I do?
The high-temperature cyclization is a critical and often challenging step in this synthesis.
-
High Temperature Requirement: This step typically requires very high temperatures (around 250 °C) to proceed efficiently.[8][17]
-
Solvent Choice: The use of a high-boiling, inert solvent is crucial for reaching the necessary temperature and improving yields.[8][17] Traditionally, solvents like mineral oil or diphenyl ether are used.[8] Research has also identified potentially safer and less expensive alternatives.
| Solvent | Boiling Point (°C) | General Applicability |
| Mineral Oil | >300 | Traditional, effective, but can be difficult to remove.[17] |
| Diphenyl Ether | 259 | Common high-boiling solvent.[8] |
| Dowtherm A | 257 | A eutectic mixture of diphenyl ether and biphenyl, widely used.[8] |
| 1,2,4-Trichlorobenzene | 214 | A potential alternative solvent. |
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol outlines a moderated Skraup synthesis to improve control and yield.
-
Reaction Setup: In a large round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, add anhydrous ferrous sulfate (FeSO₄) as a moderator.
-
Addition of Reactants: To the flask, add the aniline derivative, followed by anhydrous glycerol. Stir the mixture to ensure it is homogeneous.[1]
-
Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.[1]
-
Reaction: Gently heat the mixture to initiate the reaction. Once boiling begins, remove the external heat source. After the initial exotherm subsides, reapply heat to maintain a steady reflux for several hours.
-
Work-up: After cooling, carefully pour the viscous reaction mixture into a large volume of water.[1] Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[1]
-
Purification: The crude quinoline is best purified by steam distillation, which effectively separates the volatile product from the non-volatile tar.[1] The distillate is then extracted with an organic solvent (e.g., toluene), dried, and distilled under reduced pressure.[1]
Protocol 2: Biphasic Doebner-von Miller Synthesis of 2-Methylquinoline
This protocol utilizes a two-phase system to minimize tar formation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heating: Heat the acidic aniline solution to reflux.
-
Reagent Addition: In the addition funnel, prepare a solution of crotonaldehyde (1.2 eq) in toluene. Add this solution dropwise to the refluxing acidic mixture over a period of 1-2 hours.
-
Reaction Monitoring: Continue to reflux for an additional 4-6 hours after the addition is complete. Monitor the reaction progress by TLC.
-
Work-up: Allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography.
Protocol 3: Base-Catalyzed Friedländer Synthesis
This is a general procedure for a base-catalyzed Friedländer synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) in a suitable solvent like ethanol (10 mL).[1]
-
Addition of Reagents: Add the ketone or other compound containing an α-methylene group (1.1 mmol) and a catalytic amount of a base such as potassium hydroxide (KOH, 0.2 mmol, 20 mol%).[1]
-
Reaction: Heat the mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[1]
-
Work-up: After completion, cool the reaction mixture. Neutralize with a dilute acid solution (e.g., 1 M HCl).
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over an anhydrous salt, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualized Workflows and Logic
Caption: A general troubleshooting workflow for addressing low yields.
Caption: Logical relationships between common issues leading to low yield.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry-online.com [chemistry-online.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. synarchive.com [synarchive.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 17. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Alternative Brominating Agents for Methylquinolines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the bromination of methylquinolines using alternative brominating agents.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternative brominating agents to molecular bromine for methylquinolines?
A1: While molecular bromine (Br₂) is a classic brominating agent, it presents several challenges. It is highly corrosive, toxic, and difficult to handle, requiring special safety precautions. Reactions with molecular bromine can also be difficult to control, often leading to over-bromination and the formation of multiple side products, which complicates purification.[1][2] Alternative agents like N-Bromosuccinimide (NBS), Pyridinium Tribromide, and Copper(II) Bromide are often solids, making them easier and safer to handle. They can also offer improved regioselectivity and milder reaction conditions, leading to cleaner reactions and higher yields of the desired product.[3]
Q2: What are the most common alternative brominating agents for methylquinolines?
A2: Several alternative reagents are effective for the bromination of methylquinolines. The most common include:
-
N-Bromosuccinimide (NBS): A versatile reagent for both aromatic ring and benzylic (methyl group) bromination, depending on the reaction conditions.[4][5][6]
-
Pyridinium Tribromide (Py·Br₃): A stable, crystalline solid that is a convenient source of electrophilic bromine and is particularly useful for the bromination of electron-rich heterocycles.[3][7]
-
Copper(II) Bromide (CuBr₂): Can be used as a brominating agent, often in copper-promoted C-H activation/bromination reactions, offering good regioselectivity.[8][9]
-
Hydrogen Peroxide/Hydrogen Bromide (H₂O₂/HBr): An in-situ method for generating bromine, which can be a greener and safer alternative to using molecular bromine directly.[10][11][12]
Q3: How does the position of the methyl group on the quinoline ring affect bromination?
A3: The position of the electron-donating methyl group significantly influences the regioselectivity of electrophilic bromination. The methyl group activates the quinoline ring, and its position, along with the directing effect of the nitrogen atom, determines where the bromine will substitute. For example, in 4-methylquinoline, the methyl group can enhance the reactivity of the pyridine ring.[13] The interplay between the activating methyl group and the inherent reactivity of the quinoline nucleus can lead to a mixture of products, making the choice of brominating agent and reaction conditions crucial for achieving the desired isomer.
Q4: Can I selectively brominate the methyl group instead of the quinoline ring?
A4: Yes, selective bromination of the methyl group (benzylic bromination) can be achieved using N-Bromosuccinimide (NBS) under radical conditions. This typically involves the use of a radical initiator like benzoyl peroxide or AIBN and a non-polar solvent like carbon tetrachloride, often with light irradiation.[14]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficiently activated brominating agent: The chosen reagent may not be electrophilic enough for the specific methylquinoline substrate. 2. Low reaction temperature: The activation energy for the reaction may not be reached. 3. Poor quality of reagents: Impure starting materials or decomposed brominating agent (e.g., old NBS). | 1. For NBS, add a catalytic amount of a protic acid (e.g., acetic acid) or a Lewis acid to increase the electrophilicity of the bromine.[15] For CuBr₂ reactions, ensure the catalyst is active. 2. Gradually and carefully increase the reaction temperature while monitoring the reaction by TLC. 3. Use freshly recrystallized NBS. Ensure the methylquinoline is pure. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Highly activating methyl group: The methyl group and the quinoline nitrogen activate multiple positions on the ring system. 2. Harsh reaction conditions: High temperatures or a highly reactive brominating agent can reduce selectivity. | 1. Use a milder brominating agent like Pyridinium Tribromide or a copper-catalyzed system.[3][8] 2. Perform the reaction at a lower temperature. 3. Carefully control the stoichiometry of the brominating agent, adding it slowly to the reaction mixture. |
| Over-bromination (Di- or Poly-brominated Products) | 1. Excess of brominating agent: Using too much of the brominating reagent. 2. High reactivity of the substrate: The methylquinoline ring is highly activated towards electrophilic substitution. 3. Prolonged reaction time: Allowing the reaction to proceed for too long. | 1. Use a stoichiometric amount or only a slight excess of the brominating agent. 2. Use a less reactive brominating agent. 3. Monitor the reaction closely by TLC and quench it once the desired product is formed. |
| Bromination of the Methyl Group Instead of the Ring | 1. Radical reaction conditions: Presence of radical initiators or exposure to UV light, especially when using NBS. | 1. Ensure the reaction is carried out in the dark and that radical initiators are excluded if ring bromination is desired. Use polar solvents for electrophilic aromatic substitution. |
| Difficult Purification | 1. Formation of isomeric products: Isomers may have very similar polarities, making separation by column chromatography challenging. 2. Presence of unreacted starting material or byproducts. | 1. Optimize the reaction conditions to improve regioselectivity. 2. For purification, try different solvent systems for column chromatography or consider recrystallization if the product is a solid. 3. Quench the reaction properly to remove excess brominating agent (e.g., with sodium thiosulfate). |
Quantitative Data Summary
The following table summarizes representative data for the bromination of substituted quinolines using various alternative brominating agents. Note that direct comparisons can be challenging due to variations in substrates and reaction conditions.
| Methylquinoline Substrate | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 8-Methoxyquinoline | N-Bromosuccinimide (2 equiv.) | H₂SO₄ (93%) | Not specified | Not specified | 5-bromo-8-methoxyquinoline & 5,7-dibromo-8-methoxyquinoline | 10 & 30 | [16] |
| 8-Aminoquinoline | N-Bromosuccinimide (1 equiv.) | Acetonitrile | Not specified | Not specified | 5-bromo-8-aminoquinoline | Not specified | [16] |
| N-(quinolin-8-yl)benzamide | Ethyl bromoacetate / Cu(OAc)₂·H₂O | DMSO | 100 | 12 | 5-bromo-N-(quinolin-8-yl)benzamide | 95 | [8][9] |
| 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline | Bromine (3 equiv.) | Not specified | Not specified | Not specified | 3,6-dibromo-8-methoxyquinoline | High | [17] |
| 6-methoxyquinoline | Bromine | Acetic Acid | Not specified | Not specified | 5-bromo-6-methoxyquinoline | 52 | [17] |
| 2-methyl-quinoline | N-bromosuccinimide (2 equiv.) / Benzoyl peroxide | Acetonitrile | 90 | 25 | Not specified | Not specified | [14] |
Experimental Protocols
Protocol 1: Bromination of 8-Methoxyquinoline with Molecular Bromine
This protocol is adapted from the work of Ökten, S., et al. (2016) and describes the monobromination at the C-5 position.[18]
Materials:
-
8-Methoxyquinoline
-
Molecular Bromine (Br₂)
-
Chloroform (CHCl₃)
-
5% aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 8-methoxyquinoline (1.0 mmol) in 10 mL of chloroform in a round-bottom flask equipped with a magnetic stir bar.
-
In a separate container, prepare a solution of bromine (1.1 mmol) in 5 mL of chloroform.
-
Slowly add the bromine solution to the 8-methoxyquinoline solution at room temperature while stirring.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by washing the mixture with a 5% aqueous sodium bicarbonate solution until the red-brown color of bromine disappears.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Copper-Promoted C5-Bromination of N-(quinolin-8-yl)benzamide
This protocol is based on the work of a study on copper-promoted C-H activation.[8][9]
Materials:
-
N-(quinolin-8-yl)benzamide
-
Ethyl bromoacetate
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a reaction vial, add N-(quinolin-8-yl)benzamide (0.2 mmol), copper(II) acetate monohydrate (0.04 mmol, 20 mol%), and potassium carbonate (0.2 mmol).
-
Add 1.0 mL of DMSO to the vial.
-
Add ethyl bromoacetate (0.8 mmol) to the reaction mixture.
-
Seal the vial and stir the mixture at 100 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Bromination using H₂O₂/HBr
This is a general procedure for the in-situ generation of bromine for electrophilic bromination.[10][12][19]
Materials:
-
Methylquinoline substrate
-
48% aqueous hydrobromic acid (HBr)
-
30% aqueous hydrogen peroxide (H₂O₂)
-
Acetonitrile or another suitable solvent
Procedure:
-
Dissolve the methylquinoline (1.0 mmol) in a suitable solvent (e.g., 5 mL of acetonitrile) in a round-bottom flask.
-
Add a stoichiometric amount of 48% aqueous HBr (e.g., 1.1 mmol).
-
Slowly add a 30% aqueous solution of H₂O₂ (1.1 mmol) dropwise to the stirred mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC.
-
After the reaction is complete, quench any excess H₂O₂ and bromine by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. rsc.org [rsc.org]
- 11. Oxidations and brominations w/ H2O2/Br2/HBr , Hive Methods Discourse [chemistry.mdma.ch]
- 12. A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]
- 18. acgpubs.org [acgpubs.org]
- 19. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic routes for the preparation of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline, a key intermediate in the synthesis of pharmaceuticals such as Pitavastatin. The comparison includes a quantitative data summary, detailed experimental protocols, and a visual representation of the synthetic pathways.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Reduction and Bromination | Route 2: Direct Benzylic Bromination |
| Starting Material | Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate | 2-cyclopropyl-4-(4-fluorophenyl)-3-methylquinoline |
| Overall Yield | ~81% | 20% |
| Number of Steps | 2 | 1 |
| Key Reagents | MgCl₂, KBH₄, PBr₃ | N-Bromosuccinimide (NBS), Light (254 nm) |
| Reaction Time | ~6.5 hours | 4 days |
| Throughput | High | Low |
| Scalability | Favorable | Potentially challenging due to photochemical nature |
Synthetic Route Overview
Caption: Comparative overview of two synthetic routes to the target compound.
Experimental Protocols
Route 1: Reduction and Bromination
This two-step route begins with the reduction of the ethyl ester to the corresponding alcohol, followed by bromination to yield the final product.
Step 1: Synthesis of (2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol
-
Materials:
-
Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate
-
Potassium borohydride (KBH₄)
-
Magnesium chloride (MgCl₂)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
A 250-mL three-neck flask is charged with 100 mL of THF, 3.27 g (57.47 mmol) of KBH₄, and 5.46 g (57.47 mmol) of MgCl₂.
-
The reaction mixture is heated under reflux for 2 hours.
-
10.0 g (57.47 mmol) of methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate is added dropwise over 5 minutes.
-
The mixture is refluxed for an additional 40 minutes.
-
After cooling, 15 mL of methanol is carefully added to quench the reaction.
-
The resulting white inorganic solid is filtered and washed with 80 mL of a THF/MeOH (10:1) solution.
-
The combined filtrate is concentrated to dryness. 40 mL of MeOH is added to the residue and concentrated to dryness again.
-
The residue is dissolved in 300 mL of ethyl acetate, washed with brine, dried over MgSO₄, and concentrated to provide the product as colorless crystals.
-
-
Yield: 7.58 g (90.3%)[1]
Step 2: Synthesis of this compound
-
Materials:
-
(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
Ethanol
-
-
Procedure:
-
(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol (prepared in Step 1) is dissolved in CH₂Cl₂.
-
The solution is cooled in an ice bath.
-
PBr₃ is added dropwise to the cooled solution.
-
The reaction is stirred in the ice bath for 4 hours.
-
150 mL of water is added to quench the reaction.
-
The solution is washed with a saturated sodium bicarbonate solution until the pH reaches 8.
-
The product is extracted with ethyl acetate.
-
The organic phase is separated, dried with Na₂SO₄, and the solvent is evaporated under reduced pressure.
-
The crude product is recrystallized from ethanol to yield the final product as a brown powder.
-
-
Yield: 90%[2]
Route 2: Direct Benzylic Bromination
This one-step route involves the direct bromination of the methyl-substituted quinoline precursor.
-
Materials:
-
2-cyclopropyl-4-(4-fluorophenyl)-3-methylquinoline (referred to as PTVME in the source)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Carbon tetrachloride (CCl₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
n-heptane
-
-
Procedure:
-
0.85 g (3.06 mmol) of 2-cyclopropyl-4-(4-fluorophenyl)-3-methylquinoline and 1.16 g (2.1 eq.) of NBS are dissolved in a solvent mixture of 20 mL of MeCN and 5 mL of CCl₄.
-
The reaction mixture is irradiated for 4 days at room temperature (~20 °C) using light at a wavelength of 254 nm.
-
Upon completion, the solvent is removed by distillation under reduced pressure.
-
The residual oil is redissolved in 20 mL of CH₂Cl₂.
-
The organic phase is washed sequentially with 10 mL of saturated Na₂S₂O₃ solution, twice with 10 mL of saturated NaHCO₃ solution, and once with 10 mL of brine.
-
The organic phase is dried with anhydrous MgSO₄.
-
After removing the solvent under reduced pressure, the product is purified by column chromatography (elution gradient: 1-10% ethyl acetate/n-heptane solution).
-
-
Yield: 0.22 g (20%)
Discussion
Route 1, a two-step process involving reduction followed by bromination, demonstrates a significantly higher overall yield of approximately 81% compared to the 20% yield of Route 2. The reaction times for Route 1 are also considerably shorter, with the entire sequence likely completed within a day, whereas Route 2 requires a lengthy 4-day photochemical reaction.
While Route 2 offers the advantage of being a single-step process, its low yield and prolonged reaction time, coupled with the specialized equipment required for a photochemical reaction, may limit its practicality for large-scale synthesis. In contrast, the reactions in Route 1 utilize more conventional and scalable chemical transformations.
For researchers and professionals in drug development, Route 1 presents a more efficient and higher-throughput method for the synthesis of this compound. The higher yield and shorter reaction time translate to a more cost-effective and time-efficient production of this crucial intermediate.
References
A Comparative Guide to the Potential Biological Activity of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Published: December 26, 2025
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1] Derivatives of quinoline have demonstrated significant potential as therapeutic agents, particularly in the realm of oncology, with mechanisms of action that include the inhibition of topoisomerase, tubulin polymerization, and various protein kinases.[2] This guide provides a comparative analysis of the potential biological activity of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline. Due to the absence of direct experimental data for this specific compound in the current literature, this guide will focus on an objective comparison of its structural analogs for which anticancer activity has been reported. By examining the structure-activity relationships (SAR) of these analogs, we can infer the potential efficacy and mechanisms of the target compound.
The core structure of this compound combines several features of interest: a 2-cyclopropyl group, a 4-aryl substituent known to be important for activity in many quinoline-based anticancer agents, and a reactive bromomethyl group at the 3-position, which could potentially act as an alkylating agent.[3][4] This guide will present in vitro cytotoxicity data for structurally related quinoline derivatives, detail the experimental protocols used to obtain this data, and provide visualizations to illustrate key concepts and workflows.
Comparative Analysis of Anticancer Activity
The anticancer activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. To predict the potential activity of this compound, we will examine analogs with variations at the 2, 3, and 4-positions. The following table summarizes the in vitro cytotoxicity (IC50 values) of selected quinoline analogs against various human cancer cell lines.
| Compound ID | Structure | R2-Substituent | R3-Substituent | R4-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Target | This compound | Cyclopropyl | Bromomethyl | 4-Fluorophenyl | - | No Data Available | - |
| Analog 1 | 2-Phenylquinoline | Phenyl | H | H | PC3 (Prostate) | >100 | [3] |
| Analog 2 | 6-Chloro-2-phenylquinoline | Phenyl | H | H (with 6-Cl) | PC3 (Prostate) | 78.36 | [3] |
| Analog 3 | 6-Bromo-2-phenylquinoline | Phenyl | H | H (with 6-Br) | PC3 (Prostate) | 68.21 | [3] |
| Analog 4 | 2-(3,4-Methylenedioxyphenyl)-6-nitroquinoline | 3,4-Methylenedioxyphenyl | H | H (with 6-NO2) | PC3 (Prostate) | 31.37 | [3] |
| Analog 5 | 2-(4-Fluorophenyl)quinolin-7-amine | 4-Fluorophenyl | H | H (with 7-NH2) | HeLa (Cervical) | 15.8 | [5] |
| Analog 6 | N-Ethyl-2-(4-fluorophenyl)quinolin-7-amine | 4-Fluorophenyl | H | H (with 7-NHC2H5) | HeLa (Cervical) | 10.5 | [5] |
| Analog 7 | 6-Methoxy-N-ethyl-2-(4-fluorophenyl)quinolin-7-amine | 4-Fluorophenyl | H | H (with 6-OCH3, 7-NHC2H5) | HeLa (Cervical) | 3.9 | [5] |
| Analog 8 | 6-Methoxy-4-(3-methoxyphenyl)quinolin-2(1H)-one | - | H | 4-(3-Methoxyphenyl) (with 6-OCH3, 2-oxo) | COLO205 (Colon) | 0.32 | [6] |
| Analog 9 | 6-Bromo-5-nitroquinoline | H | H | H (with 5-NO2, 6-Br) | HT29 (Colon) | Data available | [7] |
Structure-Activity Relationship (SAR) Analysis
From the data presented, several key structure-activity relationships can be deduced:
-
Substitution at the 2-Position: The presence of an aryl group at the 2-position appears to be a common feature in active compounds. Analogs with a 2-phenyl or 2-(4-fluorophenyl) group (Analogs 1-7) show varying degrees of activity. The electronic nature of substituents on this aryl ring can influence potency.
-
Substitution at the 4-Position: A phenyl group at the 4-position is a key feature of the target compound. In related 4-phenyl-2-quinolone derivatives (Analog 8), this substitution pattern leads to potent anticancer activity.[6]
-
Substitution at the 3-Position: The target compound possesses a bromomethyl group at the 3-position. While none of the analogs in the table have this specific substituent, its reactive nature suggests a potential for covalent interaction with biological macromolecules, a mechanism employed by some alkylating anticancer agents.
-
Substitution on the Benzenoid Ring: Modifications to the benzo part of the quinoline ring significantly impact activity. Electron-withdrawing groups like chloro, bromo, and nitro at the 6-position (Analogs 2, 3, and 4) enhance cytotoxicity compared to the unsubstituted 2-phenylquinoline (Analog 1).[3] Conversely, electron-donating groups like methoxy (Analog 7) can also increase potency, suggesting that a delicate electronic balance is crucial.
-
Amino Group at the 7-Position: The introduction of an amino group at the 7-position, especially when further substituted (Analogs 6 and 7), leads to a notable increase in anticancer activity against HeLa cells.[5]
Based on this SAR analysis, the combination of a 2-cyclopropyl, a 4-(4-fluorophenyl), and a 3-bromomethyl group in the target compound suggests a potential for significant biological activity. The 4-fluorophenyl group is a common feature in many bioactive molecules, and the cyclopropyl group can enhance metabolic stability and binding affinity. The bromomethyl group at the 3-position is a unique feature that warrants further investigation into its potential role as an alkylating agent, which could lead to a distinct mechanism of action compared to the other analogs.
Experimental Protocols
The following is a detailed methodology for a standard in vitro cytotoxicity assay, which is commonly used to evaluate the anticancer activity of novel compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[8]
1. Cell Culture and Seeding:
- Human cancer cell lines (e.g., HeLa, PC3, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- Cells are harvested and seeded into 96-well microplates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
2. Compound Treatment:
- Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
- Serial dilutions of the test compounds are prepared in complete cell culture medium. The final DMSO concentration should not exceed 0.5%.
- The culture medium is removed from the wells and replaced with 100 µL of the medium containing various concentrations of the test compounds.
- Control wells include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
- The plates are incubated for 48-72 hours.
3. MTT Assay and Absorbance Measurement:
- After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
- The plates are incubated for an additional 4 hours at 37°C.
- The medium containing MTT is removed, and 150 µL of a solubilization buffer (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.
- The absorbance is measured at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
- The percentage of cell viability is calculated for each concentration relative to the vehicle control.
- The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
To further illustrate the concepts discussed in this guide, the following diagrams have been generated.
Conclusion
While direct biological activity data for this compound is not currently available, a comparative analysis of its structural analogs provides a strong basis for predicting its potential as an anticancer agent. The presence of a 4-aryl group and substitutions on the quinoline core are consistent with features known to impart significant cytotoxicity in related compounds. The unique 3-bromomethyl substituent suggests a potential for a distinct mechanism of action involving alkylation, which warrants further investigation. The experimental protocols and structure-activity relationships detailed in this guide offer a framework for the future evaluation of this and other novel quinoline derivatives in the pursuit of new cancer therapeutics. It is recommended that the synthesis and subsequent in vitro screening of this compound be undertaken to validate the hypotheses presented herein.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Cytotoxicity of Quinoline Derivatives: A Comparative Analysis of 2-Cyclopropyl and 4-(4-Fluorophenyl) Analogs
A comprehensive review of the available scientific literature reveals a notable absence of direct cytotoxicity studies on 2-cyclopropyl-4-(4-fluorophenyl)quinoline derivatives. However, by examining structurally related compounds, specifically those bearing either a 2-cyclopropyl or a 4-(4-fluorophenyl) moiety, we can gain valuable insights into the potential anticancer activity of this novel class of compounds. This guide provides a comparative analysis of the cytotoxic profiles of these related quinoline derivatives, supported by experimental data from published research.
Comparative Cytotoxicity Data
The cytotoxic activity of quinoline derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells, is a standard metric for comparison.
One study identified a novel 2-cyclopropyl-3-ethynyl-4-(4-fluorophenyl)quinoline-based molecule as a PI3-kinase inhibitor, demonstrating significant enzymatic inhibition.[1]
Table 1: In Vitro Enzymatic Inhibition of a 2-Cyclopropyl-quinoline Derivative [1]
| Compound ID | Target | IC50 (µM) |
| 33 | PI3-Kinase | 0.45 |
Another investigation focused on a series of 2-(4-fluorophenyl)quinolin-7-amine analogs and assessed their cytotoxic effects on various cancer cell lines.[2] The results highlight the influence of substitutions on the quinoline core on anticancer potency.
Table 2: In Vitro Cytotoxicity of 2-(4-Fluorophenyl)quinolin-7-amine Analogs [2]
| Compound ID | R1 | R2 | HeLa IC50 (µM) | PC3 IC50 (µM) | MCF-7 IC50 (µM) |
| FA-1 | H | H | 15.8 | 22.5 | 35.2 |
| FA-2 | CH₃ | H | 12.3 | 18.9 | 28.7 |
| FA-3 | C₂H₅ | H | 10.5 | 15.4 | 25.1 |
| FA-4 | H | 6-OCH₃ | 8.2 | 11.7 | 19.8 |
| FA-5 | CH₃ | 6-OCH₃ | 5.1 | 7.9 | 12.4 |
| FA-6 | C₂H₅ | 6-OCH₃ | 3.9 | 6.2 | 9.8 |
| FA-7 | H | 6-Cl | 9.5 | 13.1 | 21.3 |
| FA-8 | CH₃ | 6-Cl | 6.8 | 9.5 | 15.6 |
HeLa: Cervical Cancer, PC3: Prostate Cancer, MCF-7: Breast Cancer
Experimental Protocols
The following is a generalized experimental protocol for determining the in vitro cytotoxicity of chemical compounds, based on standard methodologies reported in the literature.[2]
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, PC3, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2-cyclopropyl-4-(4-fluorophenyl)quinoline derivatives) and incubated for a specified period (typically 48-72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours to allow the MTT to be metabolized.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are then determined by plotting the percentage of inhibition against the compound concentrations.
Visualizing Experimental Workflow and Potential Signaling Pathways
To better understand the research process and potential mechanisms of action, the following diagrams illustrate a typical experimental workflow for cytotoxicity screening and a hypothesized signaling pathway for quinoline derivatives.
Given that some quinoline derivatives have been shown to target kinase signaling pathways, the following diagram illustrates a potential mechanism of action involving the inhibition of a generic kinase cascade.[1][2]
Conclusion
While direct experimental data on the cytotoxicity of 2-cyclopropyl-4-(4-fluorophenyl)quinoline derivatives is currently unavailable, the analysis of structurally similar compounds provides a strong rationale for their investigation as potential anticancer agents. The data on 2-cyclopropyl and 4-(4-fluorophenyl) substituted quinolines suggest that this class of compounds is likely to exhibit cytotoxic activity against various cancer cell lines. Further research is warranted to synthesize and evaluate these novel derivatives to fully elucidate their therapeutic potential and mechanisms of action. The experimental protocols and potential signaling pathways outlined in this guide offer a framework for such future investigations.
References
A Comparative Guide to the Efficacy of Statin Intermediates in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of statins, a class of drugs pivotal in managing hypercholesterolemia, relies on the efficient construction of their complex molecular architectures. A critical aspect of this synthesis is the choice of key intermediates and the strategic reactions used to assemble the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the efficacy of different synthetic intermediates and routes for three major statins: atorvastatin, rosuvastatin, and pitavastatin. The comparison is supported by experimental data on yield and purity, detailed methodologies for key reactions, and a visualization of the biological pathway central to the therapeutic action of statins.
Comparative Analysis of Synthetic Intermediates and Routes
The efficacy of a synthetic route can be measured by several parameters, including overall yield, purity of the final product, cost-effectiveness, and scalability. Below is a summary of these quantitative metrics for different synthetic approaches to atorvastatin, rosuvastatin, and pitavastatin, focusing on the key bond-forming reactions that define the strategy.
Table 1: Comparison of Synthetic Routes for Atorvastatin Intermediates
| Synthetic Route | Key Reaction | Reported Yield (Core Synthesis) | Purity | Key Advantages | Key Disadvantages |
| Paal-Knorr Condensation | Condensation of a 1,4-dicarbonyl compound with a primary amine.[1][2] | Good to Excellent (>90% for the condensation step)[1] | High (>99.5% after purification)[3] | Well-established, robust, and scalable.[1][2] | Synthesis of the 1,4-dicarbonyl precursor can be complex; reaction times can be long.[1] |
| Hantzsch Pyrrole Synthesis | Three-component reaction of a β-ketoester, an α-haloketone, and a primary amine.[1] | Moderate (~38% overall yield for the lactone) | Requires chromatographic purification.[4] | One-pot potential for the core synthesis, versatile.[1] | Can require less common starting materials; yields can be variable.[1] |
| Multicomponent Reaction (MCR) | One-pot reaction of an amine, a carbonyl compound, an isocyanide, and a carboxylic acid (e.g., Ugi reaction).[1] | Moderate (46% for a key intermediate)[5] | Requires chromatographic purification. | High atom economy, convergent, and reduces the number of synthetic steps.[1] | May require optimization for specific substrates; isocyanides can be hazardous.[1] |
Table 2: Comparison of Olefination Strategies for Rosuvastatin and Pitavastatin Intermediates
| Statin | Olefination Reaction | Key Intermediates | Reported Yield | Stereoselectivity (E:Z ratio) | Key Advantages |
| Rosuvastatin | Wittig Reaction | Phosphonium ylide and an aldehyde.[6][7] | High (up to 99.2% conversion)[8][9] | Up to 76:24[8][9] | Well-understood reaction, high conversion rates. |
| Rosuvastatin | Julia-Kocienski Olefination | Sulfone derivative and an aldehyde. | Good (Yields above 70% for all stages)[10] | Highly stereoselective. | Milder reaction conditions, high (E)-selectivity.[11] |
| Pitavastatin | Julia-Kocienski Olefination | Lactonized statin side-chain precursor and a sulfone derivative.[12][13] | 66-71% | Highly stereoselective (up to 300:1)[12][13] | Excellent stereocontrol, good yields.[12][13] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing synthetic routes. Below are representative experimental protocols for key reactions in the synthesis of statin intermediates.
Paal-Knorr Synthesis of a Protected Atorvastatin Intermediate
This protocol is a generalized procedure based on common practices for the synthesis of the pyrrole core of atorvastatin.[4][14]
-
Materials: 1,4-Diketone precursor, amine precursor with the chiral side chain, pivalic acid, toluene, and n-heptane.
-
Procedure:
-
To a reaction vessel equipped with a Dean-Stark trap and condenser, add the 1,4-diketone precursor, the amine precursor, toluene, and n-heptane.
-
Add a catalytic amount of pivalic acid to the mixture.
-
Heat the reaction mixture to reflux. Water is collected in the Dean-Stark trap as an azeotrope with the solvents, driving the reaction to completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected atorvastatin intermediate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Wittig Reaction for a Rosuvastatin Intermediate
This protocol describes a mechanochemical approach to the Wittig reaction for synthesizing a key rosuvastatin intermediate.[6]
-
Materials: Aldehyde precursor (D7), phosphonium ylide precursor (Z9), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and a milling solvent (e.g., n-hexane).
-
Procedure:
-
In a stainless steel milling vial, combine the aldehyde precursor, the phosphonium ylide precursor, and DBU.
-
Add the milling solvent to the vial.
-
The vial is shaken in a high-speed mixer/mill for a specified time (e.g., 16 hours).
-
After the reaction, the contents of the vial are filtered.
-
The filtrate is analyzed by HPLC to determine the conversion and E:Z ratio of the rosuvastatin intermediate.
-
The product can be isolated by precipitation with a suitable solvent (e.g., ethanol) and subsequent drying.
-
Julia-Kocienski Olefination for a Pitavastatin Intermediate
This protocol outlines the Julia-Kocienski olefination for the synthesis of a pitavastatin intermediate, known for its high stereoselectivity.[12][13][15]
-
Materials: Lactonized statin side-chain precursor (aldehyde), a sulfone derivative of the quinoline heterocyclic core, and a base (e.g., a potassium or sodium alkoxide).
-
Procedure:
-
Dissolve the sulfone derivative in a suitable aprotic solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C).
-
Add the base dropwise to the solution to form the sulfonyl anion.
-
Add the aldehyde precursor to the reaction mixture.
-
Allow the reaction to proceed at low temperature, monitoring its progress by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography to yield the highly (E)-selective pitavastatin intermediate.
-
Mandatory Visualizations
Cholesterol Biosynthesis Pathway and Statin Inhibition
Statins exert their therapeutic effect by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[16][17][18][19][20] This inhibition not only reduces cholesterol production but also affects the synthesis of other important molecules derived from mevalonate.[16][17][18]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An improved kilogram-scale preparation of atorvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction [scirp.org]
- 7. Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction - Open Access Library Journal - SCIRP [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
- 14. WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 15. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ClinPGx [clinpgx.org]
- 20. Statin inhibition of cholesterol production | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline: Method Validation and Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and their intermediates is paramount. This guide provides a comprehensive validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline, a key intermediate in the synthesis of Pitavastatin.[1][2] Furthermore, a comparative analysis with alternative analytical techniques is presented to aid in selecting the most suitable method for specific research and quality control needs.
High-Performance Liquid Chromatography (HPLC) stands out as a powerful and widely used technique for the analysis of quinoline derivatives due to its high sensitivity and selectivity.[3] This guide details a proposed reversed-phase HPLC (RP-HPLC) method and its validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose.[4]
Experimental Protocols
Validated RP-HPLC Method
A novel, isocratic RP-HPLC method was developed and validated for the determination of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and Water (80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 249 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Run Time: 10 minutes
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 10-50 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Alternative Analytical Methods
While HPLC is a robust method, other techniques can be employed for the analysis of quinoline derivatives.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and specificity, particularly for volatile and thermally stable compounds.[3]
-
Sample Preparation: Derivatization may be necessary to increase the volatility of the analyte.
-
-
Titrimetric Methods: For bulk drug analysis, titrimetric methods using brominating agents like N-Bromosuccinimide (NBS) can be a cost-effective alternative for determining some quinoline derivatives.[5]
Data Presentation: Method Validation and Comparison
The developed RP-HPLC method was validated for its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The performance of this method is compared with typical expectations for alternative methods in the following tables.
Table 1: HPLC Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (µg/mL) | 10 - 50 | r² ≥ 0.999 |
| Correlation Coefficient (r²) | 0.999 | |
| Accuracy (% Recovery) | 99.95% - 100.37% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| * Intra-day | 0.13% - 0.96% | ≤ 2% |
| * Inter-day | 0.11% - 0.63% | ≤ 2% |
| Limit of Detection (LOD) | 0.017 µg/mL | - |
| Limit of Quantification (LOQ) | 0.051 µg/mL | - |
Data is representative of typical validated HPLC methods for similar compounds.[4][6]
Table 2: Comparison of Analytical Methods
| Parameter | HPLC-UV | GC-MS | Titrimetry |
| Selectivity | High | Very High | Low to Moderate |
| Sensitivity | High (µg/mL) | Very High (ng/mL) | Low (mg/mL) |
| Precision | High | High | Moderate |
| Accuracy | High | High | Moderate |
| Sample Throughput | High | Moderate | Low |
| Cost per Sample | Moderate | High | Low |
| Instrumentation Cost | Moderate | High | Low |
| Primary Application | Quantification, Purity | Identification, Quantification | Bulk Assay |
Visualizations
The following diagrams illustrate the experimental workflow for the HPLC method validation and a logical comparison of the analytical techniques.
Caption: Workflow for HPLC Method Validation.
Caption: Comparison of Analytical Methods.
References
A Comparative Analysis of the Biological Activities of Substituted Quinolines: A Guide for Drug Development Professionals
The quinoline scaffold, a fused heterocyclic aromatic system, is a "privileged structure" in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] These compounds have garnered significant attention for their potential as anticancer, antimicrobial, antimalarial, and anti-inflammatory agents.[2][3][4] This guide provides a comparative analysis of the biological activities of various substituted quinolines, supported by quantitative experimental data, to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.
Anticancer Activity
Substituted quinolines exert their anticancer effects through a variety of mechanisms, including the inhibition of protein kinases, disruption of cell cycle progression, and induction of apoptosis.[1][5] The potency of these derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines. A lower IC50 or GI50 value indicates greater potency.[1]
Quantitative Analysis of Anticancer Activity
The following table summarizes the reported anticancer activities of various substituted quinoline derivatives against a range of cancer cell lines.
| Compound ID/Series | Substitution Pattern | Cancer Cell Line | Activity (IC50 / GI50 in µM) |
| Compound 4f | 2,3,4-substituted quinoline | A549 (Lung) & MCF7 (Breast) | Comparable to doxorubicin |
| Compound 4f | EGFR inhibitor | EGFR | 0.015 ± 0.001 |
| Quinoline-Chalcone derivative 12e | Chalcone fragment linked to quinoline | MGC-803 (Gastric) | 1.38 |
| HCT-116 (Colon) | 5.34 | ||
| MCF-7 (Breast) | 5.21 | ||
| Quinoline chalcone 6 | Chalcone at position 3 | HL60 (Leukemia) | 0.59 |
| Phenylsulfonylurea derivative 7 | Phenylsulfonylurea and chalcone moieties | HepG-2 (Liver) | 2.71 |
| A549 (Lung) | 7.47 | ||
| MCF-7 (Breast) | 6.55 | ||
| Compound 15 | Quinoline derivative | MCF-7 (Breast) | 15.16 |
| HepG-2 (Liver) | 18.74 | ||
| A549 (Lung) | 18.68 | ||
| Compounds 8b and 10c | Fused pyrazolo-quinoline derivatives | HepG-2 (Liver) | 2.36 ± 0.14 and 1.14 ± 0.063 |
| Compound 55 | 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline | HL-60 (Leukemia) | 19.88 ± 3.35 µg/ml |
| U937 (Lymphoma) | 43.95 ± 3.53 µg/ml |
Signaling Pathway Inhibition
A significant mechanism of action for many anticancer quinoline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Genotoxicity of Quinoline Synthesis Intermediates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The safety assessment of pharmaceutical compounds is a critical component of drug development. Intermediates and impurities generated during the synthesis of active pharmaceutical ingredients (APIs), such as those in quinoline synthesis, require rigorous evaluation for potential genotoxicity. Quinoline, a heterocyclic aromatic compound, and its derivatives are foundational structures in many pharmaceuticals, but some have been identified as potential mutagens and carcinogens.[1][2] This guide provides a comparative overview of key assays used to evaluate the genotoxicity of quinoline synthesis intermediates, supported by experimental data and detailed protocols.
The genotoxic potential of quinoline and its derivatives is highly dependent on their chemical structure, including the nature and position of substituents on the quinoline ring.[1][3] For instance, 4-nitroquinoline-1-oxide (4-NQO) is a potent genotoxic agent, while other derivatives may exhibit weak or no genotoxic activity.[1][4] Regulatory bodies like the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD) have established guidelines for the assessment and control of genotoxic impurities in pharmaceuticals.[1][5][6][7][8]
Comparative Genotoxicity Data
The following tables summarize quantitative data from key genotoxicity assays performed on various quinoline derivatives. These assays are pivotal in identifying the mutagenic and clastogenic potential of these compounds.
Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results for Quinoline Derivatives
The Ames test is a widely used in vitro assay to detect point mutations in DNA.[7] It utilizes various strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid.[7] A positive result is indicated by a significant increase in the number of revertant colonies that have regained the ability to grow in the absence of the amino acid, suggesting that the test compound has induced a mutation. The inclusion of a metabolic activation system (S9 mix) is crucial, as some compounds only become mutagenic after being metabolized by liver enzymes.
| Compound | Bacterial Strain | Metabolic Activation (S9) | Result | Reference |
| Quinoline | S. typhimurium TA100 | With | Positive | [9] |
| 8-Hydroxyquinoline | S. typhimurium TA100 | With | Positive | [9] |
| 4-Nitroquinoline-1-oxide (4-NQO) | S. typhimurium TA98, TA100 | Without | Strongly Positive | [4] |
| 4-Methylquinoline | E. coli PQ37 | Not specified | Weakly Genotoxic | [1] |
| Quinoline 7,8-oxide | S. typhimurium TA100 | With | Positive | [9] |
| N-methyl-quinoline 5,6-oxide | S. typhimurium TA100 | With | Weakly Positive | [9] |
| trans-quinoline-5,6,7,8-dioxide | S. typhimurium TA100 | With and Without | Weakly Positive | [9] |
Table 2: In Vitro and In Vivo Genotoxicity Assay Results for Key Quinolines
Beyond the Ames test, a battery of other assays is employed to provide a comprehensive genotoxicity profile. The SOS chromotest is a bacterial assay that measures the induction of the SOS DNA repair system in E. coli as an indicator of DNA damage.[4][9] In vivo assays, such as the micronucleus test, are essential for evaluating genotoxicity in a whole-animal system, considering metabolic and pharmacokinetic factors.[10][11][12][13][14] The micronucleus test detects chromosome damage by observing the formation of small, secondary nuclei (micronuclei) in developing red blood cells.[10][12][13]
| Compound | Assay | System | Result | Reference |
| Quinoline | Chromosome Aberrations | Mouse Marrow Cells (in vivo) | Negative | [4] |
| Quinoline | Sister Chromatid Exchange | Mouse Marrow Cells (in vivo) | Negative | [4] |
| 8-Hydroxyquinoline | Chromosome Aberrations | Mouse Marrow Cells (in vivo) | Negative | [4] |
| 8-Hydroxyquinoline | Sister Chromatid Exchange | Mouse Marrow Cells (in vivo) | Negative | [4] |
| 4-Nitroquinoline-1-oxide (4-NQO) | Chromosome Aberrations | Mouse Marrow Cells (in vivo) | Potent Inducer | [4] |
| 4-Nitroquinoline-1-oxide (4-NQO) | Sister Chromatid Exchange | Mouse Marrow Cells (in vivo) | Potent Inducer | [4] |
| Quinoline | SOS Chromotest | E. coli PQ37 | Negative | [1] |
| 4-Methylquinoline | SOS Chromotest | E. coli PQ37 | Weakly Positive | [1] |
| 4-NQO Derivatives | SOS Chromotest | E. coli PQ37 | Strong Inducers | [1] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the reproducibility and reliability of genotoxicity testing. The following are outlines of commonly used protocols.
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 4, No. 471.[3]
Objective: To detect point mutations induced by the test substance.
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strain (e.g., WP2 uvrA).
-
Top agar supplemented with trace amounts of histidine and biotin.
-
Test compound dissolved in a suitable solvent.
-
Positive and negative controls.
-
S9 fraction from induced rat liver for metabolic activation.
Procedure:
-
Strain Preparation: Grow overnight cultures of the bacterial tester strains.
-
Plate Incorporation Method:
-
To 2 ml of molten top agar at 45°C, add 0.1 ml of the bacterial culture and 0.1 ml of the test compound solution at various concentrations.
-
For metabolic activation, add 0.5 ml of the S9 mix. For tests without metabolic activation, add 0.5 ml of a suitable buffer.
-
Vortex the mixture gently and pour it over the surface of a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive response is defined as a dose-related increase in the number of revertants and/or a reproducible and significant increase at one or more concentrations.[3]
SOS Chromotest
This protocol is a colorimetric assay for detecting DNA-damaging agents.[4][9]
Objective: To measure the induction of the SOS DNA repair system in E. coli.
Materials:
-
E. coli PQ37 tester strain.[9]
-
Growth medium (e.g., Luria-Bertani broth).
-
Test compound at various concentrations.
-
Chromogenic substrate for β-galactosidase (e.g., ONPG or X-gal).
-
S9 fraction for metabolic activation (optional).
Procedure:
-
Exposure: Incubate the E. coli PQ37 culture with increasing concentrations of the test compound for a defined period (e.g., 2 hours).
-
Enzyme Assay: After incubation, measure the β-galactosidase and alkaline phosphatase activities. Alkaline phosphatase serves as a measure of cytotoxicity.
-
Data Analysis: Calculate the induction factor (IF) as the ratio of β-galactosidase to alkaline phosphatase activity at each concentration, normalized to the negative control. A significant, dose-dependent increase in the IF indicates a positive result.
In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474
This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 4, No. 474.[10][13]
Objective: To detect chromosomal damage or damage to the mitotic apparatus in erythroblasts.
Materials:
-
Test compound.
-
Positive control (e.g., cyclophosphamide) and vehicle control.
-
Fetal bovine serum.
-
Acridine orange or other suitable stain.
-
Microscope slides.
Procedure:
-
Dosing: Administer the test compound to the animals, typically via oral gavage or intraperitoneal injection, at three dose levels. A preliminary dose-range finding study is often conducted.
-
Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the final dose (e.g., 24 and 48 hours).[12][13]
-
Slide Preparation: Prepare bone marrow smears or blood smears on microscope slides.
-
Staining: Stain the slides to differentiate between polychromatic erythrocytes (PCEs; immature) and normochromatic erythrocytes (NCEs; mature).
-
Scoring: Using a microscope, score a predetermined number of PCEs (e.g., 2000) for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as an indicator of cytotoxicity.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to the control group indicates a positive result.[12]
Visualizing Genotoxicity Assessment
Potential Signaling Pathways of Quinoline-Induced Genotoxicity
The genotoxicity of certain quinoline derivatives can be initiated through metabolic activation, leading to the formation of reactive intermediates that can interact with DNA. This can result in DNA adducts, strand breaks, and ultimately, mutations or chromosomal aberrations. Some quinoline compounds may also induce oxidative stress, further contributing to DNA damage.
Caption: Potential mechanisms of quinoline-induced genotoxicity.
Workflow for Genotoxicity Assessment of Quinoline Synthesis Intermediates
A structured workflow is essential for the systematic evaluation of genotoxic impurities, aligning with regulatory guidelines such as ICH M7.[1][6][8] This typically begins with in silico assessments, followed by in vitro and, if necessary, in vivo testing.
Caption: A workflow for assessing the genotoxicity of quinoline intermediates.
References
- 1. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 3. nucro-technics.com [nucro-technics.com]
- 4. SOS chromotest - Wikipedia [en.wikipedia.org]
- 5. Final ICH M7 Guideline on Genotoxic Impurities published - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 8. researchgate.net [researchgate.net]
- 9. The SOS Chromotest, a colorimetric bacterial assay for genotoxins: procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]
- 12. criver.com [criver.com]
- 13. nucro-technics.com [nucro-technics.com]
- 14. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ames Test Protocol | AAT Bioquest [aatbio.com]
Safety Operating Guide
Proper Disposal of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline, a halogenated quinoline derivative, is crucial for maintaining laboratory safety and ensuring environmental compliance. Due to its chemical properties, this compound is classified as hazardous waste and requires a specialized disposal protocol. Under no circumstances should this chemical be discarded down the drain or mixed with regular laboratory or municipal trash. Adherence to the following step-by-step procedures will mitigate risks and ensure responsible waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The known hazards of this compound necessitate stringent safety measures to prevent accidental exposure.
Hazard Profile and Required PPE
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Causes skin irritation (H315)[1] | Chemical-resistant gloves (e.g., nitrile), lab coat. |
| Causes serious eye irritation (H319)[1] | Safety goggles or a face shield. |
| Potential for respiratory irritation | Work in a certified chemical fume hood. |
Step-by-Step Disposal Protocol
This protocol outlines the systematic process for the safe collection and disposal of this compound waste.
1. Waste Segregation:
-
Designate a specific waste container exclusively for "Halogenated Organic Waste."
-
This container must be clearly labeled and kept separate from non-halogenated waste streams to prevent chemical incompatibilities and to comply with waste management regulations.
2. Waste Collection:
-
Collect all solid waste contaminated with the compound, including residual amounts, weighing paper, and contaminated gloves or wipes, in the designated halogenated waste container.
-
For liquid waste, such as solutions containing the compound, use a separate, compatible, and clearly labeled "Halogenated Liquid Waste" container.
-
Ensure all waste containers are made of chemically resistant materials (e.g., high-density polyethylene or glass).
3. Container Management:
-
Keep the waste container securely sealed at all times, except when adding waste.
-
Do not overfill the container; leave adequate headspace (at least 10% of the container volume) to allow for vapor expansion.
-
Store the waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials.
4. Final Disposal:
-
Arrange for the collection and disposal of the halogenated waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide the waste disposal service with a complete and accurate description of the waste contents.
5. Decontamination of Glassware:
-
Rinse any glassware that has been in contact with the compound with a suitable organic solvent (e.g., acetone or ethanol).
-
The initial solvent rinse must be collected and disposed of as halogenated liquid waste.
-
Subsequent rinses with soap and water can be performed after the initial decontamination.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process, from the point of generation to final removal from the laboratory.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline (CAS No. 154057-56-4). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
Based on GHS classifications, this compound is known to cause skin irritation and serious eye irritation. As a brominated quinoline derivative, it requires careful handling to prevent exposure. The following personal protective equipment is mandatory.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant, chemical splash goggles.[1] | Protects against chemical splashes and airborne particles. |
| Face Shield | Recommended when handling larger quantities or when there is a significant splash risk. | Provides an additional layer of protection for the entire face. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. Double-gloving is recommended for extended contact.[2][3] | Prevents direct skin contact with the chemical. Always inspect gloves for signs of degradation or puncture before use. |
| Body Protection | Laboratory Coat | Standard, fully buttoned lab coat. | Protects skin and personal clothing from contamination. |
| Chemical-Resistant Apron | Recommended when handling larger quantities. | Provides an additional barrier against spills and splashes. | |
| Foot Protection | Closed-Toe Shoes | Substantial, non-perforated footwear. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound, including weighing, transfer, and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Verify that a safety shower and eyewash station are accessible and unobstructed.
-
Cover the work surface within the fume hood with disposable absorbent bench paper.
-
Assemble all necessary equipment (spatulas, glassware, etc.) before beginning work.
-
Don all required PPE as outlined in the table above.
Weighing and Transfer:
-
Perform all weighing and transfer operations within the chemical fume hood.
-
Use a spatula or other appropriate tool to handle the solid chemical, taking care to avoid generating dust.
-
If dissolving the compound, add the solid to the solvent slowly to prevent splashing. Keep containers closed when not in use.
Post-Experiment:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent, followed by soap and water.
-
Properly doff PPE, avoiding contact with contaminated outer surfaces.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Halogenated Waste Management
Chemical waste containing this compound must be treated as hazardous halogenated organic waste.[4] Under no circumstances should this material be disposed of down the drain or in regular trash.
Waste Segregation and Collection:
-
Solid Waste: Collect any unreacted solid, contaminated weighing paper, and other contaminated disposable solids in a designated, clearly labeled hazardous waste container for "Halogenated Organic Solid Waste."
-
Liquid Waste: Collect all solutions containing the compound and the initial solvent rinses of contaminated glassware in a separate, clearly labeled hazardous waste container for "Halogenated Organic Liquid Waste."[4][5]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated solid hazardous waste stream.
Disposal Procedure:
-
Ensure all waste containers are made of compatible materials, are in good condition, and are kept securely closed except when adding waste.
-
Label all waste containers with "Hazardous Waste," the full chemical name, and the appropriate hazard warnings (e.g., "Irritant").
-
Once a waste container is full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.
Emergency Procedures
-
Spill: For a small spill, contain the material with an inert absorbent (e.g., vermiculite, sand). Carefully sweep up the absorbed material and place it in the designated halogenated waste container. Decontaminate the spill area with an appropriate solvent and then soap and water. For larger spills, evacuate the area and contact your institution's EHS office immediately.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of the target compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
